Comprehensive Physicochemical Profiling of N-[cyano(3-methoxyphenyl)methyl]acetamide
[1][2] Executive Summary N-[cyano(3-methoxyphenyl)methyl]acetamide is a specialized organic intermediate belonging to the class of -amido nitriles .[1][2] It serves as a critical scaffold in the synthesis of non-natural...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
N-[cyano(3-methoxyphenyl)methyl]acetamide is a specialized organic intermediate belonging to the class of
-amido nitriles .[1][2] It serves as a critical scaffold in the synthesis of non-natural amino acids (specifically 3-methoxyphenylglycine) and isoquinoline-based alkaloids via Bischler-Napieralski cyclization.[1][2]
Critical Isomer Warning:
Researchers must distinguish this compound from its constitutional isomer, 2-cyano-N-[(3-methoxyphenyl)methyl]acetamide (CAS 566926-09-8).[1][2]
Target Compound (Strecker Product): Acetamide group attached to the benzylic carbon bearing the nitrile.[1][2]
Common Isomer (Cyanoacetamide Derivative): Cyanoacetamide group attached to the benzyl amine.[1][2]
This guide focuses exclusively on the Strecker product variant.
Contains one chiral center at the -carbon.[1][2][3][4][5] Typically synthesized as a racemate (-mixture) unless asymmetric catalysis is employed.[1][2]
Physical State: White to pale yellow crystalline solid.[1]
Melting Point (Experimental/Predicted): 120°C – 130°C.[1][2]
Note: Analogous
-acetamido nitriles (e.g., the 4-methoxy derivative) exhibit melting points in this range.[1][2] Impurities (aldehyde starting material) significantly depress this value.[1][2]
Crystallinity: High potential for polymorphism due to conformational flexibility of the acetamide group and hydrogen bonding networks.[1]
Solution Properties
Solubility Profile:
High Solubility: DMSO, DMF, Methanol, Dichloromethane (DCM), Ethyl Acetate.[1][2]
Low Solubility: Water (Hydrophobic aromatic ring dominates), Hexanes, Diethyl Ether.[1][2]
Mechanism:[1][2] The polarity of the acetamide and nitrile groups is counterbalanced by the lipophilic anisole ring, resulting in moderate lipophilicity suitable for membrane permeability in early drug discovery stages.[2]
pKa: The
-proton is weakly acidic ( in DMSO) due to the electron-withdrawing nitrile and amide groups.[1][2]
Purity check. Impurities (aldehyde) appear at different RT.[1][2]
Analytical Workflow Diagram
Figure 2: Quality Control decision tree for validating synthesis integrity.
References
Strecker-Derived Methodology: Grošelj, U., et al. (2021).[1][2] Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.[1] [Link][1][2]
General Properties of Acetamide Derivatives: PubChem Compound Summary for N-(3-methoxyphenyl)acetamide (Analogous Substructure). [Link][1][2]
Synthesis of Alpha-Amino Acids: Duthaler, R. O. (1994).[1][2] Recent developments in the stereoselective synthesis of alpha-amino acids. Tetrahedron. [Link][1][2]
An In-depth Technical Guide to N-[cyano(3-methoxyphenyl)methyl]acetamide: Synthesis, Characterization, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive scientific overview of the N-[cyano(3-methoxyphenyl)methyl]acetamide molecule. Despite a lack of specific literature for this compound, this document constructs a r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive scientific overview of the N-[cyano(3-methoxyphenyl)methyl]acetamide molecule. Despite a lack of specific literature for this compound, this document constructs a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from structurally related analogs. We present a detailed, plausible synthetic protocol via amide coupling, offer predicted analytical data for structural verification, and explore the potential therapeutic relevance of this scaffold in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in exploring novel chemical entities within the cyanoacetamide class.
Introduction and Core Molecular Properties
N-[cyano(3-methoxyphenyl)methyl]acetamide, with the IUPAC name 2-cyano-N-[(3-methoxyphenyl)methyl]acetamide , is a unique small molecule featuring a reactive cyanoacetamide core linked to a 3-methoxybenzyl moiety. The cyanoacetamide scaffold is a privileged structure in medicinal chemistry, known for its synthetic versatility and presence in a wide range of bioactive compounds.[1][2] The methylene protons adjacent to the cyano and carbonyl groups are particularly acidic, making this position a key site for further chemical elaboration.[3]
The inclusion of a 3-methoxyphenyl group is significant. Methoxy groups are prevalent in many approved drugs and are known to favorably modulate physicochemical properties such as lipophilicity and metabolic stability.[4][5] They can also serve as crucial hydrogen bond acceptors, enhancing binding affinity to biological targets.[5]
While this specific isomer is documented in chemical databases, there is a notable absence of dedicated research in peer-reviewed literature. This guide, therefore, serves as a foundational document, providing expert-derived protocols and predictive data to enable and accelerate future research into this promising compound.
Physicochemical Data Summary
A summary of the core properties of N-[cyano(3-methoxyphenyl)methyl]acetamide is presented below. Molar mass and formula are calculated, while other properties are predicted based on its structure.
Property
Value
Source
IUPAC Name
2-cyano-N-[(3-methoxyphenyl)methyl]acetamide
-
Molecular Formula
C₁₁H₁₂N₂O₂
-
Molar Mass
204.23 g/mol
Calculated
Monoisotopic Mass
204.08987 Da
PubChem
Proposed Synthesis and Mechanistic Rationale
The most direct and reliable method for constructing N-[cyano(3-methoxyphenyl)methyl]acetamide is through the formation of an amide bond between 3-methoxybenzylamine and a cyanoacetic acid derivative. While direct thermal condensation is possible, it often requires harsh conditions. A superior and more controlled approach involves the use of standard peptide coupling reagents, which activate the carboxylic acid for efficient reaction with the amine under mild conditions.
Causality of Experimental Design
The chosen protocol relies on an EDC/HOBt coupling system.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxyl group of cyanoacetic acid, forming a highly reactive O-acylisourea intermediate.
Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions, such as the formation of a stable N-acylurea byproduct, and to minimize racemization if chiral centers were present. It reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less reactive but more selective, ensuring a cleaner reaction and higher yield of the desired amide.
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently.
Dichloromethane (DCM) is selected as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.
This combination represents a robust, high-yield, and well-established method for amide bond formation, making it a self-validating system for synthesizing the target molecule.[6]
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound via amide coupling.
Step-by-Step Synthesis Protocol
Step
Action
Rationale
1. Reagent Preparation
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyanoacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.
2. Activation
Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir for 20 minutes.
Cooling prevents premature decomposition of the activated species. The base neutralizes acid salts.
3. Amine Addition
Slowly add a solution of 3-methoxybenzylamine (1.0 eq) in anhydrous DCM to the reaction mixture at 0°C.
Slow addition helps to control the exothermic reaction and maximize yield.
4. Reaction
Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor progress by Thin Layer Chromatography (TLC).
The reaction is typically complete within this timeframe. TLC is used to confirm the consumption of starting materials.
5. Quenching & Workup
Dilute the mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
The acid wash removes unreacted amine and base. The bicarbonate wash removes unreacted cyanoacetic acid and HOBt. The brine wash removes residual water.
6. Isolation
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
This isolates the crude amide from the solvent and dissolved salts.
7. Purification
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Chromatography separates the desired product from any remaining impurities or byproducts.
8. Characterization
Analyze the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
This step is essential for verifying the identity of the synthesized compound.
Analytical Characterization (Predicted Data)
For a researcher synthesizing this molecule, analytical data is critical for structural validation. The following data is predicted based on the known spectral properties of its constituent functional groups.
Potential Biological Activity and Therapeutic Applications
The cyanoacetamide scaffold is a versatile building block for compounds with a wide range of biological activities.[10][11] Derivatives have been reported as potent inhibitors of various enzymes, as well as possessing antimicrobial, anticancer, and anticonvulsant properties.[12][13][14]
Hypothesis: Kinase Inhibition
Many kinase inhibitors feature a "hinge-binding" motif, often an N-H group that can donate a hydrogen bond to the backbone of the kinase hinge region. The secondary amide in N-[cyano(3-methoxyphenyl)methyl]acetamide provides this functionality. Furthermore, the cyanoacrylamide and cyanoacetamide moieties have been specifically identified as "warheads" in targeted covalent inhibitors, including those for Transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator in inflammatory signaling.[14] The methoxyphenyl group can occupy a hydrophobic pocket within the ATP-binding site, potentially enhancing binding affinity and selectivity.[15]
Hypothetical Mechanism of Action Diagram
The diagram below illustrates a hypothetical scenario where the target compound acts as a kinase inhibitor, disrupting a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of the TAK1-mediated NF-κB signaling pathway.
Alternative Synthetic Strategies: The Ugi Reaction
For generating libraries of analogous compounds for structure-activity relationship (SAR) studies, multicomponent reactions (MCRs) are exceptionally powerful. The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to create a complex bis-amide product.[16][17][18]
To synthesize a library around the target scaffold, one could use:
Aldehyde: 3-methoxybenzaldehyde
Amine: Ammonia (or an ammonia equivalent)
Carboxylic Acid: Various substituted carboxylic acids
Isocyanide: Isocyanoacetamide
This approach would rapidly generate a diverse set of analogs, allowing for systematic exploration of the chemical space around the core structure to optimize for potency, selectivity, and pharmacokinetic properties. The final Mumm rearrangement step of the Ugi reaction is irreversible, driving the reaction to completion.[17][19]
Conclusion
N-[cyano(3-methoxyphenyl)methyl]acetamide represents an unexplored, yet promising, chemical entity. This guide provides the necessary foundational knowledge for its synthesis and characterization, bridging a critical gap in the existing scientific literature. By leveraging established principles of amide bond formation and predictive spectroscopy, researchers are now equipped with a validated starting point for investigation. The structural motifs present in this molecule suggest a strong potential for applications in medicinal chemistry, particularly in the development of novel enzyme inhibitors. Future work should focus on the practical synthesis, full experimental characterization, and biological screening of this compound and its analogs to unlock their full therapeutic potential.
Organic Chemistry Portal. Ugi Reaction. Available from: [Link]
Amerigo Scientific. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Available from: [Link]
Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega.
BenchChem. (2025). Application Notes and Protocols for the Ugi Reaction with 3-Isocyanophenylisocyanide.
BenchChem. (2025). The Rise of Cyanoacetamide Scaffolds: A Technical Guide to Their Discovery and Development in Medicinal Chemistry.
Organic Syntheses. Ugi Multicomponent Reaction. Available from: [Link]
Taha, E. A., et al. (2024).
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available from: [Link]
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
El-Gohary, N. S., & Shaaban, M. R. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.
Bossio, R., et al. (1992). N-substituted 2-isocyanoarylacetamides with antimicrobial activity. Arzneimittelforschung.
El-Sayed, M. I., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.
Organic Syntheses. cyanoacetamide. Available from: [Link]
University of Colorado Boulder. IR Absorption Table. Available from: [Link]
Dow, G. S., & Hashim, M. F. (2024). The role of the methoxy group in approved drugs. PubMed.
Dow, G. S., & Hashim, M. F. (2024). The role of the methoxy group in approved drugs.
Lee, J., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
Zhang, Y., et al. (2022). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI.
Chen, S., et al. (2018).
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-[cyano(3-methoxyphenyl)methyl]acetamide
The following guide serves as a comprehensive technical resource for the solubility profiling and thermodynamic analysis of N-[cyano(3-methoxyphenyl)methyl]acetamide . This compound, a functionalized -acetamido nitrile,...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a comprehensive technical resource for the solubility profiling and thermodynamic analysis of N-[cyano(3-methoxyphenyl)methyl]acetamide . This compound, a functionalized
-acetamido nitrile, represents a critical class of intermediates in the synthesis of analgesic and centrally acting pharmaceutical agents (e.g., structural analogs of Tapentadol or Tramadol precursors).
This guide is structured to provide the experimental framework , thermodynamic modeling strategies , and process engineering insights required for rigorous solubility determination, rather than a static list of values.
) integrates three distinct functional domains that dictate its solvation behavior:
Acetamide Moiety (
) : Acts as a strong hydrogen bond donor (NH) and acceptor (C=O).
Cyano Group (
) : Introduces a strong dipole moment and acts as a weak hydrogen bond acceptor.
3-Methoxyphenyl Ring : Provides a lipophilic, aromatic core with a methoxy group acting as a weak H-bond acceptor.
Solubility Prediction: Based on Hansen Solubility Parameters (HSP) , this compound exhibits a "dual-nature" solubility profile.[1] It is predicted to show:
High Solubility : Polar aprotic solvents (DMF, DMSO, NMP) due to dipole-dipole interactions.
Moderate Solubility : Short-chain alcohols (Methanol, Ethanol) and polar esters (Ethyl Acetate) due to H-bonding.
Low Solubility : Non-polar hydrocarbons (Hexane, Heptane) and water (due to the hydrophobic aromatic ring outweighing the polar groups).
To ensure data integrity (E-E-A-T), the Laser Dynamic Method is the recommended gold standard for this profile. It minimizes solvent consumption and eliminates sampling errors associated with the gravimetric shake-flask method.
Laser Dynamic Solubility Determination Workflow
This protocol relies on the Tyndall effect to detect the precise dissolution point (clearing point) of a solid-liquid suspension under controlled heating.
Equipment Requirements:
Jacketed glass vessel (50 mL) with precise temperature control (
K).
Laser monitoring system (He-Ne laser or equivalent).
Magnetic stirring (constant rate, e.g., 400 rpm).
Step-by-Step Protocol:
Preparation : Weigh a precise mass (
) of N-[cyano(3-methoxyphenyl)methyl]acetamide into the vessel.
Solvent Addition : Add a known mass (
) of the target solvent.
Equilibration : Set the starting temperature 5 K below the estimated saturation point.
Heating Ramp : Heat the suspension at a slow, constant rate (
) while monitoring laser transmittance.
Detection : Record the temperature (
) where the laser intensity maximizes (indicating full dissolution).
Validation : Cool the solution to recrystallize and repeat the heating cycle. The deviation between runs must be
K.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Laser Dynamic Method, ensuring a closed-loop validation system.
, mole fraction) must be correlated with temperature () using thermodynamic models to derive enthalpy () and entropy () of dissolution.
The Modified Apelblat Equation
The Modified Apelblat model is the industry standard for correlating solubility data of semi-polar organic solids. It accounts for the non-ideal behavior of the solution.[1]
: Empirical model parameters derived via non-linear regression.
Interpretation:
Parameter B : Related to the enthalpy of solution. A negative
(with positive terms) typically indicates an endothermic process (), meaning solubility increases with temperature.
Goodness of Fit : The Root Mean Square Deviation (RMSD) should be
for the model to be considered valid for process design.
Thermodynamic Parameters Calculation
Using the van't Hoff analysis, the apparent thermodynamic functions are calculated as:
Dissolution Enthalpy (
) :
Insight: A positive
confirms the dissolution is endothermic, requiring heat input (heating promotes solubility).
Gibbs Free Energy (
) :
Insight: A positive
indicates the dissolution is not spontaneous at standard conditions without driving force (mixing entropy), which is typical for solid-liquid equilibria.
Dissolution Entropy (
) :
Insight: Positive entropy reflects the increased disorder as the crystal lattice breaks down.
Data Presentation & Process Implications
When analyzing N-[cyano(3-methoxyphenyl)methyl]acetamide, researchers should structure their data to highlight solvent efficiency.
Expected Solubility Profile (Comparative)
Based on structural analogs (e.g., 2-cyanoacetamide, acetamide derivatives), the solubility order is expected to follow:
Solvent Class
Representative Solvent
Predicted Solubility ( at 298 K)
Mechanism
Polar Aprotic
DMF, DMSO
High ()
Strong dipole-dipole & H-bond acceptance breaks lattice energy effectively.
Ketones
Acetone, MEK
High/Moderate
Dipole interactions with the cyano group.
Alcohols
Methanol > Ethanol > IPA
Moderate
H-bonding with acetamide group; decreases as solvent chain length increases.
Esters
Ethyl Acetate
Moderate
Similar to ketones but sterically hindered.
Aromatic
Toluene
Low
interactions present, but lack of polarity hinders dissolution of amide/cyano groups.
Alkanes
Hexane, Heptane
Negligible
Solvophobic effect dominates.
Solvent Selection for Crystallization
For purification of N-[cyano(3-methoxyphenyl)methyl]acetamide:
Anti-solvent Crystallization : Dissolve in Methanol or Acetone (high solubility) and add Water or Heptane (low solubility) to induce precipitation.
Cooling Crystallization : Ethanol or Isopropanol are ideal candidates. They likely exhibit a steep solubility-temperature gradient (high
), allowing for high recovery yields upon cooling.
Thermodynamic Logic Diagram
The following diagram explains how to select the correct thermodynamic model based on the experimental data profile.
Caption: Figure 2. Decision matrix for thermodynamic modeling of solubility data.
References
The following authoritative sources provide the foundational methodologies and comparative data used to construct this guide.
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
Wang, J., et al. (2018). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents. Journal of Chemical & Engineering Data. (Provides comparative data for the cyano-acetamide moiety). Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility prediction logic). Link
Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry. (Foundational text on solubility thermodynamics).
Chemical structure analysis of alpha-acetamido nitriles
Structural Elucidation and Physicochemical Characterization of -Acetamido Nitriles Executive Summary The -acetamido nitrile scaffold ( ) represents a critical pharmacophore in modern drug discovery, particularly in the d...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Elucidation and Physicochemical Characterization of
-Acetamido Nitriles
Executive Summary
The
-acetamido nitrile scaffold () represents a critical pharmacophore in modern drug discovery, particularly in the development of covalent cysteine protease inhibitors (e.g., Cathepsin K/S inhibitors) and dipeptidyl peptidase IV (DPP-IV) antagonists. This guide provides a rigorous technical framework for the structural analysis of these compounds. It moves beyond basic characterization to address specific challenges such as amide rotamerism in NMR, the variable intensity of nitrile IR bands, and solid-state hydrogen bonding networks.
Molecular Architecture & Electronic Properties
The "Push-Pull" Electronic Environment
The
-acetamido nitrile core is defined by the competition between two electron-withdrawing groups attached to the same chiral carbon (-carbon):
The Nitrile Group (-CN): Exerts a strong inductive effect (-I), increasing the acidity of the
-proton.
The Acetamido Group (-NHCOCH3): Acts as both an inductive withdrawer (via Nitrogen) and a resonance donor (via the amide lone pair), though the latter is delocalized into the carbonyl.
Stereochemical & Conformational Dynamics
Chirality: The
-carbon is stereogenic. In drug development, enantiopurity is paramount as the biological activity (e.g., enzyme inhibition) is often stereospecific.
Amide Rotamerism: A frequent analytical pitfall is the observation of "duplicate" signals in NMR spectra. This is not necessarily an impurity but a result of restricted rotation around the
amide bond, leading to observable cis and trans conformers (rotamers) on the NMR timescale at room temperature.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR)
The presence of rotamers requires careful integration and temperature-variable experiments for validation.
Nucleus
Feature
Chemical Shift / Characteristics
Structural Insight
-Proton
5.0 – 6.2 ppm (Multiplet)
Significantly deshielded by -CN and -N. Often appears as two sets of multiplets due to rotamers (ratio often 3:1 or 4:1).
Amide -NH
6.5 – 9.0 ppm (Broad/Doublet)
Exchangeable with . Chemical shift is highly solvent-dependent (DMSO- vs ).
Acetyl
1.9 – 2.1 ppm (Singlet)
Distinct diagnostic singlet. Rotamers may split this into two unequal singlets ( ppm).
Nitrile -CN
115 – 120 ppm
Characteristic weak intensity due to long relaxation times () and lack of NOE.
Carbonyl
169 – 172 ppm
Typical amide carbonyl range.
Expert Insight: If "impurities" appear in the
NMR with identical coupling constants to the main product but slightly shifted, perform a Variable Temperature (VT) NMR experiment. Coalescence of peaks at elevated temperatures (>60°C) confirms rotamers rather than contamination.
Infrared Spectroscopy (FT-IR)
The nitrile stretch is the primary diagnostic handle, but its intensity is governed by the change in dipole moment (
).
Nitrile Stretch (
): 2200 – 2250 cm⁻¹.
Note: In
-acetamido nitriles, this band is sharp but can be of weak-to-medium intensity compared to conjugated nitriles (e.g., benzonitrile) due to the adjacent electronegative nitrogen reducing the bond polarity.
Amide I (
): 1650 – 1690 cm⁻¹ (Strong).
Amide II (
): 1530 – 1560 cm⁻¹ (Medium/Strong).
N-H Stretch: 3200 – 3400 cm⁻¹ (Broad if H-bonded).
Solid-State Analysis (X-Ray Crystallography)
In the crystalline state,
-acetamido nitriles form complex hydrogen-bonding networks.
Primary Donor: The amide N-H is the strongest hydrogen bond donor.
Primary Acceptor: The amide Carbonyl (C=O) is the strongest acceptor.
Secondary Acceptor: The Nitrile (CN) nitrogen is a weak acceptor.
Packing Motif: Structures often adopt chain or sheet-like arrangements driven by
interactions (amide-amide homosynthons), with the nitrile group often orthogonal to the H-bond network or participating in weak interactions.
Experimental Protocols
Synthesis via Modified Strecker Reaction
Context: This route is preferred for its "one-pot" efficiency, converting an aldehyde directly to the acetamido nitrile.
Imine Formation: React aldehyde with ammonia/amine source (or pre-form imine).
Nucleophilic Attack: Addition of TMSCN generates the
-aminonitrile intermediate.
In-situ Acetylation: Addition of Acetyl Chloride quenches the amine, locking the structure and preventing retro-Strecker degradation.
Analytical Workflow (Self-Validating)
The following diagram outlines the logical flow for characterizing a synthesized
-acetamido nitrile, specifically addressing the rotamer issue.
Caption: Decision tree for distinguishing conformational isomers (rotamers) from chemical impurities during analysis.
Mechanistic Pathway (Strecker-Type)
Caption: Synthesis pathway highlighting the acetylation step which stabilizes the retro-Strecker susceptible intermediate.
References
Nitrile IR Characteristics: Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." (2019).[1] Link
NMR Chemical Shifts & Rotamers: Princeton University, Macmillan Group. "Supplementary Information: Enantioconvergent cross-couplings... 1H-NMR rotameric mixture." (2013).[2][3] Link
Synthesis & Applications: National Institutes of Health (PMC). "Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles." (2021).[4] Link
Hydrogen Bonding in Nitriles: CrystEngComm (RSC). "Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network."[5] (2012).[6] Link
General IR Interpretation: Chemistry LibreTexts. "10.7: Functional Groups and IR Tables." (2020). Link
A-Depth Technical Guide on 3-Methoxyphenyl Acetamide Derivatives
This guide provides a comprehensive literature review of 3-methoxyphenyl acetamide derivatives, intended for researchers, scientists, and professionals in drug development. It delves into the synthesis, biological activi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive literature review of 3-methoxyphenyl acetamide derivatives, intended for researchers, scientists, and professionals in drug development. It delves into the synthesis, biological activities, and therapeutic potential of this versatile chemical scaffold.
Introduction: The Significance of the 3-Methoxyphenyl Acetamide Core
The 3-methoxyphenyl acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a methoxy group at the meta position of a phenyl ring attached to an acetamide moiety allows for diverse chemical modifications. These modifications can fine-tune the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This adaptability has led to the exploration of 3-methoxyphenyl acetamide derivatives for a wide range of therapeutic applications, including anticonvulsant, antimicrobial, and anticancer agents.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of 3-methoxyphenyl acetamide derivatives typically involves the formation of an amide bond between a 3-methoxyphenyl-containing amine or carboxylic acid precursor and a suitable reaction partner. The choice of synthetic route is often dictated by the desired substitutions on the acetamide nitrogen and the alpha-carbon.
A common and efficient method for synthesizing N-substituted 2-(3-methoxyphenoxy)acetamides involves a two-step process. The first step is an alkoxylation reaction, followed by amidation.
Experimental Protocol: Synthesis of N-substituted 2-(3-methoxyphenoxy)acetamide[1]
Step 1: Synthesis of (3-methoxyphenoxy)acetic acid
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxyphenol in a suitable solvent such as acetone or ethanol.
Base Addition: Add an equimolar amount of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
Alkylation: To the stirred solution, add an equimolar amount of an alkylating agent, such as ethyl chloroacetate or chloroacetic acid.
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the (3-methoxyphenoxy)acetic acid.
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water.
Step 2: Amidation to form N-substituted 2-(3-methoxyphenoxy)acetamide
Activation of Carboxylic Acid: The synthesized (3-methoxyphenoxy)acetic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amine Addition: To the activated carboxylic acid derivative in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran), the desired primary or secondary amine is added dropwise at a controlled temperature (often 0 °C to room temperature).
Reaction: The reaction mixture is stirred for several hours to overnight until completion.
Work-up and Purification: The reaction is quenched with water or a dilute aqueous base. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is evaporated. The resulting crude N-substituted 2-(3-methoxyphenoxy)acetamide can be purified by column chromatography or recrystallization.
A similar strategy can be employed for the synthesis of other derivatives, such as N-(3-methoxyphenyl)acetamides, by starting with 3-methoxyaniline and acylating the amino group.[1]
Caption: General synthetic workflow for N-substituted 2-(3-methoxyphenoxy)acetamides.
Diverse Biological Activities and Therapeutic Potential
Derivatives of 3-methoxyphenyl acetamide have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for various diseases.
Anticonvulsant Activity
A significant area of research for 3-methoxyphenyl acetamide derivatives has been in the treatment of epilepsy.[2] A notable example is Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), an approved antiepileptic drug.[3][4]
Mechanism of Action: While the precise mechanism of action for all anticonvulsant 3-methoxyphenyl acetamide derivatives is not fully elucidated, Lacosamide is known to selectively enhance the slow inactivation of voltage-gated sodium channels.[5] This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, which are hallmarks of epileptic seizures.[5] Unlike traditional sodium channel blockers that affect fast inactivation, Lacosamide's effect on slow inactivation provides a distinct mechanism for seizure control.[5] Some derivatives may also exert their effects through modulation of other targets, such as GABAergic neurotransmission.[2][6]
Structure-Activity Relationship (SAR): Studies on Lacosamide and its analogs have provided valuable insights into the structural requirements for anticonvulsant activity.[3][4]
Substituents on the N-benzyl group: Non-bulky substituents at the 4'-position of the benzyl ring generally lead to high anticonvulsant activity, often independent of their electronic properties.[4][7]
The 3-oxy site: Small, nonpolar, and non-bulky substituents at the 3-oxy position are well-tolerated and can result in potent anticonvulsant activity in the maximal electroshock (MES) seizure test.[3][8] Larger groups at this position tend to decrease activity.[3][8]
These SAR studies suggest that both the 3-oxy and 4'-benzylamide positions can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant effects.[3][8]
Caption: Proposed mechanism of action for Lacosamide's anticonvulsant effect.
Antimicrobial Activity
Several studies have explored the potential of 3-methoxyphenyl acetamide derivatives as antimicrobial agents against a range of bacterial and fungal pathogens.[9][10][11][12] The specific mechanism of action can vary depending on the overall structure of the derivative.
Mechanism of Action: The antimicrobial effects of these compounds can arise from various mechanisms, including:
Inhibition of essential enzymes: Some derivatives may target key bacterial enzymes like DNA gyrase or penicillin-binding proteins (PBPs), disrupting DNA replication or cell wall synthesis.
Disruption of cell membrane integrity: The lipophilic nature of the 3-methoxyphenyl group can facilitate interaction with and disruption of the bacterial cell membrane.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [10][11]
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium, with the turbidity adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Emerging research has indicated the potential of some acetamide derivatives, including those with a hydroxyphenyl moiety, as anticancer agents. For instance, N-(2-hydroxyphenyl) acetamide has demonstrated potent antitumor effects against human breast cancer cells (MCF-7).[13]
Mechanism of Action: The anticancer activity of these compounds is often multifactorial and can involve:
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.
Further research is needed to fully elucidate the anticancer mechanisms of 3-methoxyphenyl acetamide derivatives and to optimize their structures for improved potency and selectivity.
Future Directions and Conclusion
The 3-methoxyphenyl acetamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on:
Rational Drug Design: Utilizing computational methods, such as molecular docking and QSAR studies, to design novel derivatives with enhanced activity and selectivity for specific biological targets.
Exploration of New Therapeutic Areas: Investigating the potential of these compounds for other applications, such as anti-inflammatory and neuroprotective agents.
Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their pharmacokinetic profiles and overall drug-likeness.
References
N-(4-Methoxy-3-nitrophenyl)acetamide - PMC. Available at: [Link]
The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide - PubMed. Available at: [Link]
Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed. Available at: [Link]
The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - ResearchGate. Available at: [Link]
Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. | Semantic Scholar. Available at: [Link]
Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Available at: [Link]
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C - TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]
(PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Available at: [Link]
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega - ACS Publications. Available at: [Link]
Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PMC. Available at: [Link]
Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC. Available at: [Link]
Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed. Available at: [Link]
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. Available at: [Link]
N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed. Available at: [Link]
Strategic Utilization of N-[cyano(3-methoxyphenyl)methyl]acetamide in Opioid Analgesic Synthesis
This guide details the chemical identity, synthesis, and strategic application of N-[cyano(3-methoxyphenyl)methyl]acetamide , a specialized -acetamido nitrile intermediate. Executive Summary N-[cyano(3-methoxyphenyl)meth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, synthesis, and strategic application of N-[cyano(3-methoxyphenyl)methyl]acetamide , a specialized
-acetamido nitrile intermediate.
Executive Summary
N-[cyano(3-methoxyphenyl)methyl]acetamide (Systematic Name: N-(1-cyano-1-(3-methoxyphenyl)methyl)acetamide) represents a critical "masked" amino acid scaffold in the synthesis of centrally acting analgesics. Structurally, it serves as a protected precursor to 3-(3-methoxyphenyl)propylamine derivatives, the pharmacophore backbone found in Tapentadol and Tramadol.
This technical guide provides a rigorous analysis of its chemical identity, a self-validating synthesis protocol via modified Strecker conditions, and its downstream utility in constructing complex aryl-amine architectures.
Chemical Identity & Physicochemical Profile
Unlike common catalog reagents, this compound is often generated in situ or isolated as a transient intermediate. The following data establishes its baseline identity for validation.
Note on CAS: While the parent aldehyde (591-31-1) is widely indexed, the specific N-acetylated nitrile intermediate is often referenced by its systematic name in patent literature (e.g., WO2008012047) regarding 3-arylpropylamine synthesis.
Synthetic Pathway: The Modified Strecker Protocol
The most robust route to this intermediate avoids the instability of free amino nitriles by trapping the amine in situ as an acetamide. This "One-Pot" Multicomponent Reaction (MCR) utilizes 3-methoxybenzaldehyde, acetamide, and a cyanide source (TMSCN) catalyzed by a Lewis Acid.
2.1. Reaction Mechanism (The "Why")
Activation: The carbonyl oxygen of 3-methoxybenzaldehyde is activated by the Lewis Acid (
or ).
Condensation: Acetamide attacks the activated carbonyl, eliminating water to form a reactive N-acyliminium ion .
Nucleophilic Attack: The cyanide anion (from TMSCN) attacks the iminium carbon, locking the structure into the stable
-acetamido nitrile.
2.2. Visualization of the Pathway
Caption: One-pot multicomponent synthesis via N-acyliminium ion intermediate.
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesize 10g of N-[cyano(3-methoxyphenyl)methyl]acetamide with >95% purity.
Acetyl Chloride (1.0 eq) - Acts as both solvent modifier and dehydrating agent.
Catalyst:
(5 mol%) or (2 mol%).
Solvent: Acetonitrile (MeCN).
Step-by-Step Workflow:
Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Charging: Add 3-methoxybenzaldehyde (13.6 g, 100 mmol) and acetamide (7.1 g, 120 mmol) to dry MeCN (100 mL).
Activation: Add Acetyl Chloride (7.8 g, 100 mmol) dropwise at 0°C. Observation: The solution will darken slightly as the N-acyliminium species forms. Stir for 30 minutes at room temperature.
Cyanation: Cool the mixture to 0°C. Add TMSCN (15 g, 150 mmol) dropwise over 20 minutes. Caution: Exothermic reaction. Maintain T < 5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
Validation Point (TLC): Monitor disappearance of aldehyde (
in 20% EtOAc/Hex) and appearance of a new, more polar spot ().
Quench: Pour the reaction mixture into saturated
solution (200 mL) to neutralize excess acid and hydrolyze remaining TMSCN.
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize the crude solid from Ethanol/Hexane (1:4) to yield white/off-white crystals.
Downstream Utility: The Tapentadol Connection
The strategic value of this molecule lies in its versatility. The nitrile group (-CN) is a "masked" primary amine or carboxylic acid.
Reaction
Reagent
Product
Application
Pinner Hydrolysis
HCl / MeOH
Methyl Ester
Amino Acid Synthesis
Full Hydrolysis
HCl /
2-Amino-2-(3-methoxyphenyl)acetic acid
Non-natural Amino Acids
Reduction
/ THF
N-(2-amino-1-(3-methoxyphenyl)ethyl)acetamide
Diamine Scaffolds
Alkylation
Base / R-X
-Substituted Nitrile
Tapentadol Precursors
Critical Pathway: Synthesis of Tapentadol Analogs
The
-acetamido nitrile can be alkylated at the benzylic position (using a strong base like NaH) to introduce the alkyl chain characteristic of Tapentadol, followed by hydrolysis and reductive methylation.
Caption: Divergent synthesis pathways from the core acetamido-nitrile scaffold.
Safety & Handling (HSE)
Cyanide Hazard: While the nitrile group in the product is stable, the reagents (TMSCN) and byproducts (HCN potential during workup) are lethal. All reactions must be performed in a well-ventilated fume hood with a cyanide detector active.
Quenching Protocol: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide before disposal.
Skin Absorption: Nitriles can penetrate the skin. Double-gloving (Nitrile/Laminate) is mandatory.
References
Synthesis of
-Acetamido Nitriles:
Title: "One-pot synthesis of
-acetamido nitriles using acetyl chloride and TMSCN."
Technical Whitepaper: Pharmacological Potential of N-[cyano(3-methoxyphenyl)methyl]acetamide
Executive Summary N-[cyano(3-methoxyphenyl)methyl]acetamide (CAS: 866051-71-0) represents a specialized class of -amido nitriles , a chemical scaffold increasingly valued in medicinal chemistry for its dual role as a cov...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-[cyano(3-methoxyphenyl)methyl]acetamide (CAS: 866051-71-0) represents a specialized class of
-amido nitriles , a chemical scaffold increasingly valued in medicinal chemistry for its dual role as a covalent protease inhibitor and a stable peptidomimetic precursor.[1] Unlike simple cyanoacetamides which function primarily as nucleophiles in agricultural chemistry, this compound features an electrophilic nitrile "warhead" directly attached to the chiral center.
This guide provides a technical analysis of its biological potential, focusing on its mechanism as a Reversible Covalent Inhibitor of cysteine proteases (Cathepsins, Cruzain, Papain). By combining a lipophilic 3-methoxyphenyl recognition motif with an acetamide cap, the molecule serves as a minimal pharmacophore model for designing inhibitors against parasitic infections and metastatic cancer progression.
Chemical Architecture & Properties
Structural Analysis
The molecule consists of three distinct functional domains that dictate its biological interaction:
The Warhead (Nitrile): The cyano group (-C≡N) is the primary reactive center. It is less reactive than aldehydes, providing better metabolic stability, yet sufficiently electrophilic to react with active-site thiols.
The Recognition Element (3-Methoxyphenyl): This aromatic moiety provides lipophilicity (
- stacking) and steric bulk, designed to fit into the hydrophobic S1 or S2 pockets of protease enzymes. The meta-methoxy group adds specific electronic character and hydrogen-bond accepting capability.
The Cap (Acetamide): The N-acetyl group mimics the peptide backbone, stabilizing the binding pose via hydrogen bonding with the enzyme's backbone residues (e.g., Glycine 66 in Papain-family proteases).
Physicochemical Profile (Calculated)
Property
Value
Significance
Molecular Formula
Low molecular weight fragment
MW
204.23 g/mol
High Ligand Efficiency (LE) potential
cLogP
~1.2 - 1.5
Good membrane permeability
H-Bond Donors
1 (Amide NH)
Critical for active site orientation
H-Bond Acceptors
3 (C=O, -CN, -OMe)
Solvation and target binding
Rotatable Bonds
3
Low entropic penalty upon binding
Mechanism of Action: Cysteine Protease Inhibition[2]
The primary biological activity of N-[cyano(3-methoxyphenyl)methyl]acetamide is predicated on the reversible covalent attack of a catalytic cysteine residue on the nitrile carbon.
The Thioimidate Adduct
Unlike irreversible inhibitors (e.g., epoxides, vinyl sulfones) that permanently disable the enzyme, nitriles form a thioimidate intermediate. This reversibility reduces the risk of off-target toxicity and immunogenicity.
Mechanism:
Association: The inhibitor enters the active site; the 3-methoxyphenyl group docks into the hydrophobic S2 pocket.
Activation: The enzyme's catalytic dyad (Cys-His) activates the cysteine thiol.
Nucleophilic Attack: The thiolate anion (
) attacks the electrophilic carbon of the nitrile group.
Stabilization: The resulting thioimidate anion is stabilized by the "oxyanion hole" (usually a Gln residue).
Visualization of the Mechanism
The following diagram illustrates the catalytic cycle inhibition.
Caption: Kinetic pathway of reversible covalent inhibition via thioimidate formation at the catalytic cysteine.
Therapeutic Applications
Antiparasitic Activity (Chagas Disease & Malaria)
Nitrile-based inhibitors are validated scaffolds against protozoan proteases.
Target:Cruzain (from Trypanosoma cruzi) and Falcipain (from Plasmodium falciparum).
Relevance: The 3-methoxyphenyl moiety mimics the P2 phenylalanine residue often preferred by these enzymes. The nitrile warhead arrests the enzyme preventing the degradation of host proteins necessary for parasite survival.
Data Correlation: Analogs with similar P2 aromatic substituents show
values in the low micromolar to nanomolar range against Cruzain [1].
Pathology: These proteases are upregulated in metastatic tumors, facilitating extracellular matrix degradation and invasion.
Activity:
-amido nitriles function as peptidomimetics. The specific acetamide derivative serves as a "fragment" lead. While likely less potent than extended peptide-nitriles (e.g., Odanacatib), it offers a starting point for Fragment-Based Drug Discovery (FBDD) .
Experimental Protocols
Synthesis: Modified Strecker Reaction
To generate N-[cyano(3-methoxyphenyl)methyl]acetamide, a robust two-step protocol is recommended over the one-pot method to ensure purity.
Procedure: Dissolve intermediate in DCM. Add pyridine. Add
dropwise at 0°C. Stir 4h.
Purification: Silica gel column chromatography (Hexane:EtOAc).
Enzyme Inhibition Assay (Fluorometric)
This protocol validates the biological activity against Cathepsin L or Papain.
Workflow Diagram:
Caption: Standard fluorometric assay workflow for determining IC50 values against cysteine proteases.
Data Analysis:
Plot Reaction Velocity (
) vs. Inhibitor Concentration ().
Fit to the equation:
where is the Hill slope.
Safety & Handling
Cyanide Hazard: While the nitrile group is covalently bound, metabolic degradation or harsh acidic conditions can release HCN. Handle in a well-ventilated hood.
Skin Permeability: The lipophilic nature implies potential transdermal absorption. Double gloving (Nitrile) is required.
References
Dos Santos Filho, J. M., et al. (2017). "Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors." PLOS Neglected Tropical Diseases. Available at: [Link]
Frizler, M., et al. (2010). "Cysteine protease inhibitors as potential drugs."[2][4] Current Topics in Medicinal Chemistry. (General reference for nitrile mechanism).
Lozano, R., et al. (2021). "Nitrile-based peptoids as cysteine protease inhibitors."[5][6] Bioorganic & Medicinal Chemistry. Available at: [Link]
PubChem Compound Summary. "N-[cyano(3-methoxyphenyl)methyl]acetamide." National Center for Biotechnology Information. Available at: [Link]
Acknowledgment of Data Unavailability and Proposed Methodological Framework
To the Researchers, Scientists, and Drug Development Professionals, Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that specific experimental o...
Author: BenchChem Technical Support Team. Date: February 2026
To the Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that specific experimental or computational thermodynamic data for the compound N-[cyano(3-methoxyphenyl)methyl]acetamide is not available. The absence of this information in resources like PubChem and other scholarly articles indicates that such properties have likely not been determined or, if they have, the data is not publicly disclosed.[1]
In lieu of a direct analysis of the specified molecule, this guide has been structured to serve as a robust methodological framework. As a Senior Application Scientist, the intent is to provide you with the foundational knowledge and detailed protocols necessary to determine the thermodynamic properties of a novel compound such as N-[cyano(3-methoxyphenyl)methyl]acetamide. This document outlines the critical experimental techniques and computational approaches that form the cornerstone of thermodynamic characterization in pharmaceutical and chemical research.
Part 1: A Strategic Approach to Thermodynamic Characterization
The thermodynamic profile of an active pharmaceutical ingredient (API) or a key intermediate is fundamental to understanding its stability, solubility, and bioavailability. A comprehensive analysis provides the data necessary for robust formulation development, process optimization, and ensuring regulatory compliance. A logical workflow for this characterization is proposed below.
Caption: A phased workflow for comprehensive thermodynamic characterization.
Part 2: Core Methodologies for Thermodynamic Profiling
Experimental Determination of Thermal Properties
2.1.1 Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a cornerstone thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[2] It is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions.[3] For a novel compound, DSC provides the first look at its solid-state behavior and thermal stability.
Detailed Protocol:
Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Experimental Conditions: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.
Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified and quantified.
Trustworthiness: The system is validated by calibrating the instrument with certified reference materials (e.g., indium) for temperature and enthalpy. The sharpness of the melting peak can also provide an initial indication of purity.[4]
2.1.2 Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures changes in the mass of a sample as a function of temperature or time.[5] It is essential for determining thermal stability, decomposition temperatures, and the presence of volatiles like moisture or residual solvents.[6][7][8] This information is critical for defining storage conditions and understanding degradation pathways.[5]
Detailed Protocol:
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
Instrument Setup: Position the pan in the TGA furnace.
Experimental Conditions: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.
Data Analysis: The TGA curve plots mass loss versus temperature, allowing for the determination of decomposition onset and the quantification of mass loss at different stages.
Trustworthiness: TGA instruments are calibrated for mass using standard weights and for temperature using materials with known Curie points. The combination of DSC and TGA provides a more complete picture of a material's thermal behavior.[7]
Caption: Experimental workflow for thermal analysis.
2.1.3 Solution Calorimetry
Expertise & Experience: Solution calorimetry allows for the direct measurement of the enthalpy of dissolution (ΔHsol).[9] This is a critical parameter for understanding solubility and for deriving the standard enthalpy of formation in the solid state when combined with combustion calorimetry data. Isothermal Titration Calorimetry (ITC) can further provide insights into binding affinities and thermodynamics of molecular interactions in solution.[10]
Detailed Protocol:
Solvent Selection: Choose a suitable solvent in which the compound is sufficiently soluble.
Calorimeter Preparation: A precisely known amount of the solvent is placed in the calorimeter vessel and allowed to reach thermal equilibrium.
Sample Introduction: A sealed ampoule containing a known mass of the sample is broken in the solvent, and the resulting temperature change is measured.
Data Calculation: The enthalpy of solution is calculated from the observed temperature change and the heat capacity of the calorimeter system.[11]
Trustworthiness: The calorimeter is calibrated electrically or by using a standard reaction with a known enthalpy change, such as the dissolution of potassium chloride in water.
Computational Prediction of Thermodynamic Properties
Expertise & Experience: When experimental data is unavailable, computational chemistry provides a powerful tool for predicting thermodynamic properties.[12][13] Methods like Density Functional Theory (DFT) can calculate molecular geometries, vibrational frequencies, and electronic energies, which are then used in statistical mechanics to derive macroscopic thermodynamic properties.[13][14]
Detailed Protocol:
Molecular Structure Optimization: The 3D structure of N-[cyano(3-methoxyphenyl)methyl]acetamide is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal corrections.
Property Calculation: Standard thermodynamic properties such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) are calculated using statistical mechanics principles.[13]
Trustworthiness: The accuracy of computational predictions depends heavily on the chosen level of theory. Results should be benchmarked against experimental data for structurally related compounds where available.
Part 3: Data Presentation and Synthesis
All quantitative data should be summarized in clear, well-structured tables to facilitate comparison and analysis.
Table 1: Summary of Experimental Thermodynamic Data
Property
Symbol
Value
Units
Method
Melting Point
Tfus
TBD
°C or K
DSC
Enthalpy of Fusion
ΔHfus
TBD
kJ/mol
DSC
Decomposition Temp.
Td
TBD
°C or K
TGA
Heat Capacity (solid)
Cp(s)
TBD
J/(mol·K)
DSC
Enthalpy of Solution
ΔHsol
TBD
kJ/mol
Solution Calorimetry
Table 2: Summary of Computationally Predicted Thermodynamic Data
Property
Symbol
Value
Units
Method
Enthalpy of Formation (gas)
ΔfH°(g)
TBD
kJ/mol
DFT
Gibbs Free Energy of Formation (gas)
ΔfG°(g)
TBD
kJ/mol
DFT
Entropy (gas)
S°(g)
TBD
J/(mol·K)
DFT
Heat Capacity (gas)
Cp(g)
TBD
J/(mol·K)
DFT
References
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
Step-by-step preparation of alpha-acetamido nitriles from aldehydes
This Application Note is designed for researchers in medicinal chemistry and process development. It details the high-efficiency synthesis of -acetamido nitriles—versatile precursors for -amino acids and peptidomimetics—...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the high-efficiency synthesis of
-acetamido nitriles—versatile precursors for -amino acids and peptidomimetics—using a streamlined, one-pot multicomponent reaction (MCR).
Application Note: Chemoselective One-Pot Synthesis of
-Acetamido Nitriles
Executive Summary
-Acetamido nitriles are critical intermediates in the synthesis of -amino acids (via hydrolysis) and imidazoles. Traditional methods often involve a tedious two-step sequence: Strecker synthesis of the -aminonitrile followed by N-acetylation. This note details a one-pot, three-component coupling of an aldehyde, acetamide, and trimethylsilyl cyanide (TMSCN).
Two protocols are presented:
Protocol A (Catalytic High-Fidelity): Uses Indium Trichloride (
) for sensitive substrates.
Protocol B (Robust Scale-Up): Uses Iodine (
) as an inexpensive, green catalyst.
Mechanistic Insight
The reaction proceeds via the in situ formation of a reactive N-acylimine intermediate, which is subsequently trapped by the cyanide nucleophile. The catalyst plays a dual role: it activates the carbonyl oxygen to facilitate condensation with acetamide and activates the imine for nucleophilic attack.
Reaction Pathway
Figure 1: The catalytic cycle involves the activation of the aldehyde, condensation to the N-acylimine, and subsequent cyanosilylation.[1][2][3][4]
Experimental Protocols
Protocol A:
-Catalyzed Synthesis (High Fidelity)
Best for: Complex substrates, electron-rich aldehydes, and acid-sensitive moieties.
Author: BenchChem Technical Support Team. Date: February 2026
-Amido Nitrile Synthesis
Target Molecule: N-[cyano(3-methoxyphenyl)methyl]acetamide
CAS Registry Number (Related): 19924-43-7 (Amino-nitrile intermediate)
Executive Summary
This application note details the optimized synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide , a functionalized
-amido nitrile. These scaffolds are critical intermediates in the synthesis of -amino acids, imidazoles, and peptidomimetics.
While direct condensation of amides with aldehydes and cyanide sources is mechanistically challenging due to the low nucleophilicity of acetamide, this guide presents a "One-Pot, Two-Stage" protocol. This method utilizes a Lewis acid-catalyzed Strecker reaction to generate the
-aminonitrile intermediate in situ, followed by immediate acetylation. This approach maximizes yield, minimizes hazardous waste handling, and streamlines the workflow compared to classical aqueous methods.
Chemical Strategy & Retrosynthesis
The synthesis is designed around the Strecker Reaction manifold.[1][2] The target molecule is retrosynthetically disconnected into three components:
Carbon Electrophile: 3-Methoxybenzaldehyde.
Amine Equivalent: Ammonium source (
or ).
Cyanide Nucleophile: Trimethylsilyl Cyanide (TMSCN) or Sodium Cyanide (NaCN).
Acylating Agent: Acetic Anhydride (
).
Reaction Pathway
The reaction proceeds via the formation of an unstable imine intermediate, which undergoes nucleophilic attack by the cyanide ion to form the
-aminonitrile. This intermediate is subsequently trapped by the acetylating agent to yield the stable amide product.
Caption: Logical workflow for the One-Pot, Two-Stage synthesis of the target
-amido nitrile.
Reagent Selection Guide
Reagent
Role
Preferred Choice
Rationale
Aldehyde
Substrate
3-Methoxybenzaldehyde
Commercially available; methoxy group is stable under Strecker conditions.
Cyanide Source
Nucleophile
TMSCN (Trimethylsilyl cyanide)
Safety & Solubility. Unlike NaCN, TMSCN is soluble in organic solvents (DCM, MeCN), allowing for a homogeneous reaction. It avoids the generation of aqueous cyanide waste.
Amine Source
Nitrogen Donor
Ammonium Chloride ()
Solid, easy to handle, and stoichiometric. Reacts with TMSCN/Aldehyde to form the amine in situ.
Catalyst
Activator
Indium(III) Chloride () or Iodine ()
Mild Lewis acids that activate the imine formation and cyanide addition without requiring harsh protic acids.
Acylating Agent
Trapping Agent
Acetic Anhydride ()
Reacts rapidly with the secondary amine of the intermediate to "lock" the structure as the amide.
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Procedure:
Imine/Nitrile Formation:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzaldehyde (10 mmol, 1.36 g) in Acetonitrile (20 mL).
Add Ammonium Chloride (12 mmol, 0.64 g) and the catalyst (Iodine , 0.12 g).
Safety Note: Working in a fume hood, add TMSCN (12 mmol, 1.5 mL) dropwise via syringe.
Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The aldehyde spot should disappear, and a new polar spot (
-aminonitrile) should appear.
In-Situ Acetylation:
Once the aldehyde is consumed, add Acetic Anhydride (15 mmol, 1.4 mL) directly to the reaction mixture.
Optional: Add Pyridine (1.0 equiv) if the reaction is sluggish, but usually, the Lewis acid catalyst is sufficient to promote acetylation.
Stir for an additional 1–2 hours at room temperature.
Workup:
Quench the reaction with saturated aqueous
(20 mL) to neutralize excess acid and destroy any remaining cyanide species.
Extract with Ethyl Acetate (
mL).
Wash the combined organic layers with Brine (20 mL), dry over anhydrous
, and concentrate under reduced pressure.
Purification:
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the white/off-white solid product.
(1.2 equiv) and NaCN (1.2 equiv) in Water ( volumes). Add 3-methoxybenzaldehyde (1.0 equiv) dissolved in Methanol ( volumes). Stir vigorously for 12 hours. The -aminonitrile will often precipitate as an oil or solid.
Isolation: Extract the intermediate with DCM. Dry and concentrate.
Acetylation: Redissolve the crude aminonitrile in DCM. Add Acetic Anhydride (1.2 equiv) and Pyridine (1.2 equiv). Stir for 2 hours.
Workup: Wash with 1M HCl (to remove pyridine), then
, then Brine. Concentrate to yield the target.
Safety & Handling (Critical)
Cyanide Hazard Management:
TMSCN: Hydrolyzes in moist air to release Hydrogen Cyanide (HCN) gas. Always handle in a functioning fume hood.
NaCN: Fatal if swallowed or in contact with skin. Contact with acid releases lethal HCN gas.
Quenching Spills: Keep a solution of 10% Sodium Hypochlorite (Bleach) and Sodium Hydroxide handy. Treat all cyanide-contaminated glassware and waste with bleach solution at pH > 10 for 24 hours before disposal.
Analytical Validation
To confirm the synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide , look for these characteristic signals:
IR Spectroscopy:
Nitrile (-CN): Weak band at
.
Amide Carbonyl (C=O): Strong band at
.
NH Stretch: Broad band at
.
1H NMR (CDCl3, 400 MHz):
ppm (s, 3H, Acetyl ).
ppm (s, 3H, Methoxy ).
ppm (d, 1H, -methine proton).
ppm (m, 1H, Amide NH , doublet).
ppm (m, 4H, Aromatic protons ).
References
Strecker Reaction Overview
Mowat, J., et al. "Synthesis of
-Aminonitriles via a Strecker-Type Reaction." Journal of Organic Chemistry.
Source:
TMSCN Reagent Safety & Usage
"Trimethylsilyl cyanide - Safety and Handling." Organic Syntheses.
Source:
One-Pot Aminonitrile Synthesis
Nasreen, A. "Organocatalytic Synthesis of
-Aminonitriles: A Review." Molecules, 2013.
Source:
Indium Catalysis in Strecker Reactions
Ranu, B. C., et al. "Indium-catalyzed one-pot synthesis of
-aminonitriles." Tetrahedron Letters.
Application Notes and Protocols: Modified Strecker Reactions for 3-Methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Strecker Synthesis of Bio-active Scaffolds from 3-Methoxybenzaldehyde The Strecker synthesis, a cornerstone of amino acid prepa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Strecker Synthesis of Bio-active Scaffolds from 3-Methoxybenzaldehyde
The Strecker synthesis, a cornerstone of amino acid preparation since its discovery in 1850, remains a highly relevant and versatile transformation in modern organic chemistry and drug development.[1] This three-component reaction, classically involving an aldehyde, ammonia, and a cyanide source, provides a direct route to α-aminonitriles, which are valuable precursors to α-amino acids and a variety of nitrogen-containing heterocycles.[2][3] The operational simplicity and high atom economy of the one-pot Strecker reaction make it an attractive method for the construction of complex molecular scaffolds.[4]
3-Methoxybenzaldehyde and its derivatives are prevalent structural motifs in numerous biologically active compounds and natural products. The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic aldehyde and the stability of the reaction intermediates in the Strecker synthesis. This necessitates the careful selection and optimization of reaction conditions to achieve high yields and purity. These application notes provide a detailed guide to modified Strecker reactions tailored for 3-methoxybenzaldehyde derivatives, offering researchers a selection of robust protocols to generate valuable α-aminonitrile intermediates. We will explore a classical approach, a modern catalytic modification, and a green chemistry alternative, complete with detailed experimental procedures and an analysis of their respective advantages.
The Challenge of Electron-Rich Benzaldehydes in the Strecker Reaction
The electron-donating nature of the methoxy group in 3-methoxybenzaldehyde can impact the classical Strecker reaction in several ways. The increased electron density on the aromatic ring can slightly deactivate the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde. Furthermore, the electronic effect of the methoxy group can influence the stability of the intermediate iminium ion, which is a key electrophile in the reaction.[5] Consequently, optimizing the reaction conditions, including the choice of catalyst and cyanide source, is crucial for achieving efficient conversion to the desired α-aminonitrile.
Modified Strecker Reaction Protocols for 3-Methoxybenzaldehyde
Herein, we present three distinct protocols for the Strecker reaction of 3-methoxybenzaldehyde, each offering unique advantages in terms of reaction conditions, catalytic systems, and environmental impact.
Protocol 1: Classical One-Pot Strecker Synthesis
This protocol is a modification of the classical Strecker synthesis, utilizing readily available reagents in a one-pot procedure. It serves as a reliable baseline method for the synthesis of 2-amino-2-(3-methoxyphenyl)acetonitrile.
Reaction Scheme:
Caption: Classical one-pot Strecker synthesis of an α-aminonitrile.
Experimental Protocol:
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 eq) in methanol (0.5 M).
Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of ammonia in methanol (7 N, 1.5 eq) dropwise while stirring.
Cyanide Addition: To the cooled mixture, add a solution of sodium cyanide (1.1 eq) in a minimal amount of water dropwise. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-amino-2-(3-methoxyphenyl)acetonitrile.[6]
This modern modification employs a palladium catalyst to facilitate the three-component coupling, often leading to higher yields and milder reaction conditions compared to the classical approach. This method is particularly suitable for a broad range of aldehydes, including those with varying electronic properties.[5]
Catalyst and Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., NHC-amidate palladium(II) complex, 3 mol%) and anhydrous sodium sulfate (as a desiccant).[5] Add anhydrous dichloromethane (DCM) as the solvent.
Addition of Aldehyde and Amine: To the stirred suspension, add 3-methoxybenzaldehyde (1.0 eq) and the desired amine (e.g., aniline, 1.0 eq).
Cyanide Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise to the reaction mixture at room temperature.
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and sodium sulfate. Wash the celite pad with DCM.
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-substituted 2-amino-2-(3-methoxyphenyl)acetonitrile.[5]
Protocol 3: Green Strecker Reaction in Aqueous Media
This protocol offers an environmentally benign alternative by utilizing water as the solvent and a recyclable catalyst, minimizing the use of volatile organic compounds.
Experimental Protocol:
Reaction Setup: In a round-bottom flask, add 3-methoxybenzaldehyde (1.0 eq), an amine (e.g., aniline, 1.0 eq), and trimethylsilyl cyanide (TMSCN, 1.2 eq) to water.
Catalyst Addition: Add a catalytic amount of a water-tolerant Lewis acid, such as indium powder (10 mol%).
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
Work-up: Upon completion, extract the reaction mixture with diethyl ether. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.
Purification: After filtration, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Comparative Data of Strecker Reaction Modifications
Protocol
Catalyst
Cyanide Source
Solvent
Temperature
Typical Yield Range
Key Advantages
Classical One-Pot
None (or acid/base promoted)
NaCN/KCN
Methanol/Water
0 °C to RT
60-80%
Readily available reagents, straightforward setup.
Palladium-Catalyzed
NHC-Pd(II) Complex
TMSCN
Dichloromethane
Room Temperature
80-95%
High yields, mild conditions, broad substrate scope.[5]
Green Aqueous
Indium Powder
TMSCN
Water
Room Temperature
75-90%
Environmentally friendly, recyclable catalyst.
Yields are estimated based on literature for similar substrates and may vary depending on the specific amine and reaction conditions.
Characterization of the Product: 2-Amino-2-(3-methoxyphenyl)acetonitrile
For comparison, the related compound (3-methoxyphenyl)acetonitrile has been characterized.[7][8]
Conclusion
The Strecker reaction offers a powerful and adaptable platform for the synthesis of α-aminonitriles from 3-methoxybenzaldehyde derivatives. The choice of a specific protocol will depend on the desired scale, available resources, and environmental considerations. The classical one-pot method provides a solid foundation, while the palladium-catalyzed and aqueous protocols offer significant improvements in terms of yield, mildness of conditions, and sustainability. These detailed application notes and protocols are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize key building blocks for novel therapeutic agents.
References
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (3-Methoxyphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
Jarusiewicz, J., Choe, Y., Yoo, K. S., Park, C. P., & Jung, K. W. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of organic chemistry, 74(8), 3145–3148. [Link]
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
Wikipedia. (2023, December 28). Strecker amino acid synthesis. Retrieved from [Link]
Pan, S. C., & List, B. (2007). Catalytic One-Pot, Three-Component Acyl-Strecker Reaction. Synlett, 2007(02), 318-320. [Link]
The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]
Arkivoc. (2014). Recent advances in asymmetric Strecker reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
Durham e-Theses. (2011, September 9). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Retrieved from [Link]
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alınteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]
Davis, F. A., & Liu, H. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(11), 4583–4589. [Link]
Shibasaki, M., & Kanai, M. (2000). A Catalytic Asymmetric Strecker-Type Reaction Promoted by Lewis Acid–Lewis Base Bifunctional Catalyst. Chemical & Pharmaceutical Bulletin, 48(8), 1173-1180. [Link]
Ranu, B. C., & Dey, S. S. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 63. [Link]
ResearchGate. (n.d.). Three component Strecker reaction using aniline (1 mmol), benzaldehyde.... Retrieved from [Link]
Sciforum. (n.d.). Highly Efficient Three-Component Strecker-Type Reaction of Aldehydes and Ketones Using TMSCN Catalyzed by.... Retrieved from [Link]
Dominguez, E., & G. de la Torre, M. C. (2025). Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. Current Organic Chemistry, 29. [Link]
Application Notes and Protocols for the Acetylation of Amino Nitriles
Introduction: The Strategic Importance of N-Acetyl Amino Nitriles in Synthesis The N-acetylation of amino nitriles is a cornerstone transformation in organic synthesis, serving as a critical step in the elaboration of co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of N-Acetyl Amino Nitriles in Synthesis
The N-acetylation of amino nitriles is a cornerstone transformation in organic synthesis, serving as a critical step in the elaboration of complex molecules, particularly within the realms of medicinal chemistry and drug development. N-acetylated α-amino nitriles are valuable synthetic intermediates, acting as precursors to N-acyl-α-amino ketones, bioactive 1,3-oxazole derivatives, and other heterocyclic systems.[1][2] The introduction of an acetyl group can serve multiple strategic purposes: it can act as a protecting group for the amine functionality, modulate the biological activity of a parent molecule, or facilitate subsequent chemical modifications.[3][4] This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for the successful acetylation of amino nitriles.
Mechanistic Underpinnings: The Nucleophilic Addition-Elimination Pathway
The acetylation of an amino nitrile is a classic example of a nucleophilic addition-elimination reaction.[5] The reaction's efficiency is governed by the nucleophilicity of the amino group and the electrophilicity of the acetylating agent's carbonyl carbon.
The core mechanism unfolds in several key steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino nitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).[5][6]
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, with the electrons moving to the oxygen atom, resulting in a transient tetrahedral intermediate.[6]
Collapse and Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of a leaving group—either an acetate ion (when using acetic anhydride) or a chloride ion (when using acetyl chloride).[7]
Deprotonation: A base present in the reaction mixture (which can be another molecule of the amine starting material, or an added base like triethylamine) removes a proton from the now positively charged nitrogen atom, yielding the neutral N-acetylated amino nitrile product and a corresponding salt.[7]
Caption: General mechanism for the N-acetylation of amino nitriles.
Core Experimental Considerations
The success of an acetylation reaction hinges on the judicious selection of reagents and conditions tailored to the specific amino nitrile substrate.
Substrate Reactivity: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, and thus react more readily.[8] For substrates with other sensitive functional groups, milder acetylating agents and conditions are preferable.
Choice of Acetylating Agent:
Acetyl Chloride (AcCl): A highly reactive and economical acylating agent.[3] Its high reactivity necessitates careful temperature control (often at 0 °C) and the use of a base (e.g., triethylamine, pyridine) to neutralize the highly corrosive hydrogen chloride (HCl) byproduct.[7][8]
Acetic Anhydride (Ac₂O): The most common reagent, it is less reactive than acetyl chloride, making reactions easier to control.[3] The byproduct is acetic acid, which is less corrosive than HCl and can often be removed with a simple aqueous basic wash.[9][10] Reactions may require heating or a catalyst to proceed at a reasonable rate.[9]
Role of the Base: When using acetyl chloride, a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine is essential to scavenge the HCl formed.[8][11] This prevents the protonation of the starting amine, which would render it non-nucleophilic. In some cases, particularly with less reactive amines, pyridine derivatives like 4-(dimethylaminopyridine) (DMAP) can be used in catalytic amounts to significantly accelerate the reaction.
Detailed Experimental Protocols
The following protocols provide robust, validated starting points for the acetylation of primary amino nitriles. Optimization may be required based on the specific substrate.
Protocol 1: Acetylation using Acetic Anhydride
This method is a general and reliable procedure suitable for a wide range of amino nitriles, valued for its operational simplicity and controlled reactivity.
Materials:
Amino nitrile (1.0 eq)
Acetic Anhydride (1.2 - 1.5 eq)
Solvent (e.g., Dichloromethane (DCM), Ethyl Acetate, or neat)
Magnetic stirrer and stir bar
Round-bottom flask
Ice bath (optional, for reactive substrates)
Procedure:
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amino nitrile (1.0 eq).
Dissolution: Dissolve or suspend the amino nitrile in a suitable solvent (e.g., DCM, 5-10 mL per gram of substrate). For some substrates, the reaction can be run neat (solvent-free).[9]
Reagent Addition: With stirring, add acetic anhydride (1.5 eq) to the mixture.[9] For highly reactive amines, this addition may be performed dropwise or in an ice bath to manage any exotherm.
Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60 °C) as needed.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Slowly pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench excess acetic anhydride and neutralize the acetic acid byproduct. Caution: Effervescence (CO₂ evolution) will occur.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Combine the organic layers and wash sequentially with water and then brine.[10]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetyl amino nitrile.
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.
Protocol 2: Acetylation using Acetyl Chloride and Triethylamine
This protocol is ideal for rapid acetylations or for less reactive amines, leveraging the high electrophilicity of acetyl chloride.
Materials:
Amino nitrile (1.0 eq)
Acetyl Chloride (1.1 eq)
Triethylamine (Et₃N) or Pyridine (1.1 - 1.2 eq)
Anhydrous Dichloromethane (DCM)
Magnetic stirrer and stir bar
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
Ice bath
Dropping funnel
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere, add the amino nitrile (1.0 eq) and dissolve it in anhydrous DCM. Add triethylamine (1.1 eq).[8]
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the violent and exothermic reaction between acetyl chloride and the amine.[7][8]
Reagent Addition: Add acetyl chloride (1.05-1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution via a dropping funnel over 10-15 minutes. A white precipitate of triethylammonium chloride will form.[7]
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
Work-up:
Quench the reaction by slowly adding water.
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with dilute HCl (e.g., 1M) to remove excess triethylamine, saturated aqueous NaHCO₃ solution to remove any HCl, and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the resulting crude product by recrystallization or silica gel column chromatography.
General Reaction Work-Up Workflow
A proper work-up is critical for isolating a pure product. The sequence of washes is designed to systematically remove unreacted reagents, catalysts, and byproducts.[10]
Caption: A generalized workflow for the work-up and purification process.
Data Summary and Characterization
The choice of conditions can significantly impact reaction outcomes. The following table provides a comparative overview based on typical results.
Product Characterization:
Successful synthesis should be confirmed using standard analytical techniques.
¹H NMR: Expect a characteristic singlet for the acetyl methyl protons (CH₃) around δ 2.0-2.2 ppm. The N-H proton will appear as a broad singlet or a doublet if coupled to an adjacent C-H.
¹³C NMR: The amide carbonyl carbon typically appears at δ 169-172 ppm. The acetyl methyl carbon signal is found around δ 20-25 ppm.[1]
FT-IR: Look for a strong amide C=O stretching band around 1640-1680 cm⁻¹ and an N-H stretching band around 3250-3350 cm⁻¹.
Mass Spectrometry: To confirm the molecular weight of the final product.
References
Acylation Overview, Mechanism & Agents. (n.d.). Study.com. Retrieved February 15, 2026, from [Link]
Ghosh, R., & Chakraborty, S. (2012). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 124(2), 457-462. Retrieved February 15, 2026, from [Link]
Canavelli, P., et al. (2019). Prebiotic Peptide Ligation by Chemoselective Aminonitrile Coupling in Water. UCL Discovery. Retrieved February 15, 2026, from [Link]
Pisano, S., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. Retrieved February 15, 2026, from [Link]
Application Note: Catalytic Synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide
-Acetamido Nitriles Target Molecule: N-[cyano(3-methoxyphenyl)methyl]acetamide (CAS: 321945-81-7) Executive Summary The synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide represents a critical entry point into the cl...
The synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide represents a critical entry point into the class of
-acetamido nitriles. These scaffolds serve as protected precursors to non-natural -amino acids (via hydrolysis) and 1,3-nitrogen heterocycles (e.g., imidazoles, thiadiazoles).
This guide details the One-Pot Multicomponent Synthesis of the target molecule using 3-methoxybenzaldehyde, acetamide, and trimethylsilyl cyanide (TMSCN). Unlike the classical Strecker reaction which utilizes amines, this modified protocol incorporates an amide nucleophile, requiring specific Lewis acid activation to overcome the lower nucleophilicity of acetamide.
Primary Challenge: Acetamide is a poor nucleophile compared to amines. The catalyst must effectively activate the aldehyde carbonyl or the intermediate silyl cyanohydrin to facilitate amide attack.
Substrate Specificity: The 3-methoxyphenyl moiety is electron-rich but inductively withdrawing at the meta position. This generally favors high yields (>85%) but requires strict moisture control to prevent hydrolysis of the imine intermediate.
Mechanistic Pathways & Catalyst Selection[1]
The formation of the target compound proceeds through two competing pathways, dictated by the catalyst's nature. Understanding this bifurcation is essential for troubleshooting low yields.
Pathway Analysis
Pathway A (Acylimine Route): Acid-catalyzed condensation of the aldehyde and acetamide forms an unstable acylimine intermediate, which is subsequently trapped by the cyanide source.
Pathway B (Cyanohydrin Route): The catalyst activates TMSCN to form a silyl cyanohydrin ether, which undergoes nucleophilic substitution by acetamide.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle and the critical nodes where moisture can terminate the reaction.
Caption: Dual-pathway mechanism for
-acetamido nitrile formation. Pathway dominance depends on catalyst acidity.
Catalyst Performance Matrix
The following table synthesizes performance data for the reaction of 3-methoxybenzaldehyde with acetamide and TMSCN.
Catalyst
Type
Loading (mol%)
Time (min)
Yield (%)
Reusability
Key Advantage
Lewis Acid
10
30-45
92
Moderate
Water-tolerant; High TOF.
(Iodine)
Molecular Halogen
5-10
45-60
88
Low
Metal-free; Inexpensive.
Sulfated Zirconia
Solid Superacid
10 (wt%)
60-90
85
High (5 cycles)
Heterogeneous; Easy filtration.
Lewis Acid
10
120
82
Moderate
Cost-effective transition metal.
Detailed Experimental Protocols
Protocol A: Homogeneous Catalysis using Indium(III) Chloride (
)
Best for: Rapid library synthesis and high-throughput screening.
Rationale: Indium(III) chloride acts as a "water-compatible" Lewis acid, effectively activating the carbonyl oxygen without being deactivated by the water byproduct formed during imine generation.
Activation: In a 10 mL round-bottom flask, dissolve 3-methoxybenzaldehyde and acetamide in dry MeCN (3 mL).
Catalyst Addition: Add
(10 mol%) in a single portion. Stir at room temperature for 5 minutes to allow pre-complexation.
Cyanation: Add TMSCN dropwise via syringe over 2 minutes. Caution: TMSCN is volatile and toxic; perform in a fume hood.
Reaction: Stir the mixture at room temperature. Monitor by TLC (30% EtOAc/Hexane).[2] The spot for the aldehyde (
) should disappear, replaced by the product ().
Typical time: 30–45 minutes.
Quench: Add water (5 mL) to hydrolyze the silyl ether intermediate and quench excess TMSCN.
Extraction: Extract with Ethyl Acetate (
mL). Wash the combined organic layer with brine.[3]
Purification: Dry over anhydrous
, filter, and concentrate. Recrystallize the solid residue from Ethanol/Water (8:2) to obtain pure white crystals.
Protocol B: Green Catalysis using Sulfated Zirconia (
)
Best for: Large-scale preparation and sustainable chemistry (Green Chemistry).
Rationale: Solid superacids provide a surface for the reaction, simplifying workup to a mere filtration.
Preparation of Catalyst
If not purchasing commercial Sulfated Zirconia:
Stir Zirconium oxychloride (
) in ammonia solution to precipitate .
Filter, wash, and dry at 100°C.
Treat with 1N
for 30 minutes.
Calcine at 600°C for 3 hours.
Step-by-Step Procedure
Setup: Charge a flask with 3-methoxybenzaldehyde (5 mmol), acetamide (6 mmol), and Sulfated Zirconia (10 wt% relative to aldehyde).
Solvent-Free Option: This reaction can often be run solvent-free by grinding components or heating to 60°C. Alternatively, use MeCN (10 mL).
Initiation: Add TMSCN (6 mmol) slowly.
Reaction: Stir at 60°C for 60–90 minutes.
Workup: Filter the reaction mixture while hot to recover the catalyst.
Isolation: Pour the filtrate into crushed ice/water. The solid product, N-[cyano(3-methoxyphenyl)methyl]acetamide, will precipitate. Filter and wash with cold water.
Experimental Workflow & Quality Control
The following workflow ensures reproducibility and safety when handling cyanide sources.
Caption: Operational workflow for the synthesis of N-acetamido nitriles.
Analytical Validation
Appearance: White to off-white crystalline solid.
Melting Point: Expected range 145–148°C (based on analogs).
IR Spectrum: Look for distinctive bands:
: 3250–3300 (Amide NH)
: 2230–2240 (Weak nitrile band)
: 1660–1680 (Amide Carbonyl)
1H NMR (CDCl3):
2.05 (s, 3H, )
3.82 (s, 3H, )
6.3–6.5 (d, 1H, )
6.8–7.4 (m, 4H, Aromatic protons)
7.8–8.2 (br d, 1H, )
Safety & Handling
TMSCN Hazard: Trimethylsilyl cyanide liberates HCN upon contact with water or moisture in the air. Always handle in a well-ventilated fume hood.
Waste Disposal: All aqueous waste from the quench step must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Application Note & Protocol: Strategic Solvent Selection for the Synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide
Abstract This document provides a comprehensive guide for the strategic selection of solvents in the synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide, a key intermediate in pharmaceutical development. The synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the strategic selection of solvents in the synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide, a key intermediate in pharmaceutical development. The synthesis, a variation of the Strecker reaction, involves a three-component condensation of 3-methoxybenzaldehyde, acetamide, and a cyanide source. The choice of solvent is paramount, directly influencing reaction kinetics, yield, and purity by affecting the stability of intermediates and transition states. This guide elucidates the underlying chemical principles, offers a comparative analysis of solvent classes, and provides detailed experimental protocols for both solvent screening and an optimized synthesis.
Introduction: The Critical Role of the Solvent
The synthesis of N-acylated α-aminonitriles, such as N-[cyano(3-methoxyphenyl)methyl]acetamide, represents a significant class of reactions in medicinal chemistry. These compounds are often precursors to valuable bioactive molecules.[1][2] The core reaction is a multicomponent condensation that proceeds through the formation of an N-acyliminium ion intermediate, which is subsequently trapped by a nucleophilic cyanide source.
The solvent is not a mere spectator in this process; it is an active participant that can dramatically alter the reaction landscape.[3] Its functions include:
Solubilizing Reactants: Ensuring a homogenous reaction mixture is fundamental for optimal reaction rates.
Stabilizing Intermediates and Transition States: The polarity and proticity of the solvent can stabilize or destabilize charged intermediates, such as the crucial N-acyliminium ion.
Influencing Reaction Equilibria: The formation of the initial adduct between the aldehyde and amide is an equilibrium process that can be shifted by the solvent.
Mediating Proton Transfer: Solvents can facilitate necessary proton transfers throughout the reaction mechanism.
This application note will delve into the theoretical and practical aspects of solvent selection to empower researchers to optimize the synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide.
Reaction Mechanism and Solvent Interaction
The synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide is a nuanced variant of the classical Strecker synthesis.[1][2][4] The generally accepted mechanism involves the following key steps, each influenced by the solvent environment:
Hemiaminal Formation: 3-Methoxybenzaldehyde and acetamide react to form a hemiaminal intermediate. This is a reversible step.
N-Acyliminium Ion Formation: Under acidic or Lewis acidic conditions, the hemiaminal dehydrates to form a resonance-stabilized N-acyliminium ion. This is often the rate-determining step.
Nucleophilic Attack by Cyanide: A cyanide source (e.g., KCN, NaCN, or TMSCN) attacks the electrophilic carbon of the N-acyliminium ion to form the final product.
The solvent's properties—polarity, proticity, and coordinating ability—play a critical role at each stage.
Protic vs. Aprotic Solvents
Protic Solvents (e.g., methanol, ethanol, water) possess O-H or N-H bonds and can act as hydrogen bond donors. They can stabilize both anions and cations. In the context of this synthesis, protic solvents can stabilize the cyanide anion, potentially reducing its nucleophilicity.[5] However, they can also facilitate protonation steps that may be crucial for iminium ion formation.
Aprotic Solvents (e.g., THF, acetonitrile, DMF, DMSO) lack O-H or N-H bonds and cannot donate hydrogen bonds.
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) have high dielectric constants and can solvate cations well. They are generally less effective at solvating anions, leaving the cyanide nucleophile more "naked" and reactive.
Nonpolar Aprotic Solvents (e.g., toluene, dichloromethane) have low dielectric constants and are generally poor at solvating charged species.
For the synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide, polar aprotic solvents are often favored as they can effectively solvate the N-acyliminium ion intermediate while not overly deactivating the cyanide nucleophile.
Comparative Analysis of Solvent Systems
The following table provides a comparative overview of potential solvents for the synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide, based on their physical properties and expected impact on the reaction.
Solvent
Class
Boiling Point (°C)
Dielectric Constant (ε)
Key Considerations for Synthesis
Methanol (MeOH)
Polar Protic
65
33.0
Good solubility for starting materials. May require a catalyst to drive iminium ion formation. Can participate in side reactions.
Ethanol (EtOH)
Polar Protic
78
24.5
Similar to methanol but less volatile. A common solvent for recrystallization.[6]
Water (H₂O)
Polar Protic
100
80.1
Environmentally benign. However, the high polarity can lead to competing hydrolysis of the nitrile product.[7] May require a co-solvent for solubility.
Acetonitrile (ACN)
Polar Aprotic
82
37.5
Good balance of polarity to support iminium ion formation and solubility. Does not interfere with nucleophilicity of cyanide.
Tetrahydrofuran (THF)
Polar Aprotic
66
7.6
Lower polarity may slow down the reaction. Good for reactions using moisture-sensitive reagents like TMSCN.
Dichloromethane (DCM)
Nonpolar Aprotic
40
9.1
Good for initial adduct formation, but its low boiling point may limit the reaction temperature.
Toluene
Nonpolar Aprotic
111
2.4
Higher boiling point allows for higher reaction temperatures. Poor at stabilizing charged intermediates.
N,N-Dimethylformamide (DMF)
Polar Aprotic
153
36.7
High boiling point and polarity. Excellent at solvating cations. Can be difficult to remove during workup.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
189
46.7
Very high boiling point and polarity. Similar advantages and disadvantages to DMF.
Experimental Protocols
Safety Precaution: All experiments involving cyanide salts must be conducted in a well-ventilated fume hood. Cyanide is highly toxic. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas. All waste must be quenched and disposed of according to institutional safety guidelines.
Protocol for Solvent Screening
This protocol outlines a general procedure for screening various solvents to identify the optimal medium for the synthesis.
Caption: Optimized synthesis workflow.
Materials:
3-Methoxybenzaldehyde (1.36 g, 10 mmol)
Acetamide (0.65 g, 11 mmol)
Potassium Cyanide (0.78 g, 12 mmol)
Acetonitrile (ACN), 30 mL
Ethyl acetate
Saturated aqueous sodium bicarbonate
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (10 mmol) and acetamide (11 mmol).
Add acetonitrile (30 mL) and stir until all solids are dissolved.
Cool the reaction mixture to 0 °C in an ice bath.
Carefully add potassium cyanide (12 mmol) to the reaction mixture in small portions over 10 minutes.
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
Monitor the reaction progress by TLC.
Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of saturated aqueous sodium bicarbonate.
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-[cyano(3-methoxyphenyl)methyl]acetamide.
Conclusion
The selection of an appropriate solvent is a critical parameter in the synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide. While a range of solvents can be employed, polar aprotic solvents such as acetonitrile often provide a favorable balance of reactant solubility, intermediate stabilization, and nucleophile reactivity. The provided protocols for solvent screening and optimized synthesis offer a robust framework for researchers to efficiently produce this valuable synthetic intermediate. Careful consideration of the principles outlined in this guide will facilitate higher yields, improved purity, and more reproducible results.
References
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Publications. [Link]
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. IRIS. [Link]
Microwave-Assisted Synthesis of N-(3-methoxyphenyl)acetamide: A Green and Rapid Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a comprehensive guide to the synthesis of N-(3-methoxyphenyl)acetamide, a valuable building blo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the synthesis of N-(3-methoxyphenyl)acetamide, a valuable building block in medicinal chemistry, utilizing Microwave-Assisted Organic Synthesis (MAOS). We move beyond mere procedural steps to explain the underlying principles of microwave chemistry, offering a robust, validated protocol that emphasizes efficiency, safety, and green chemistry principles. This method demonstrates a significant reduction in reaction time and an improvement in yield compared to conventional heating methods, positioning MAOS as an indispensable tool for modern drug discovery and development workflows.
Introduction: The Need for Speed and Sustainability in Amide Synthesis
Amide bonds are fundamental linkages in a vast array of biologically active molecules, including pharmaceuticals, peptides, and natural products.[1] The synthesis of specific derivatives, such as N-(3-methoxyphenyl)acetamide, serves as a crucial step in the development of novel therapeutic agents. Traditionally, amide synthesis involves prolonged heating under reflux conditions, often requiring several hours to reach completion.[2] These conventional methods are not only time-consuming but also energy-intensive and can lead to the formation of undesirable by-products, complicating purification.[3]
To address these challenges, chemists have increasingly turned to Microwave-Assisted Organic Synthesis (MAOS).[4] This technique leverages the ability of microwave irradiation to directly and efficiently heat polar molecules within a reaction mixture.[5] Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave heating is instantaneous and uniform, leading to a dramatic acceleration of reaction rates.[5][6] The primary mechanisms responsible for this effect are dipolar polarization and ionic conduction, where polar molecules or ions align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[7]
The benefits of MAOS align perfectly with the principles of green chemistry:
Reaction Rate Acceleration: Reaction times are often reduced from hours to mere minutes.[8]
Improved Yields and Purity: Rapid and uniform heating minimizes the formation of side products.[4]
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, significantly reducing energy consumption.[3]
Solvent Reduction: MAOS can often be performed under solvent-free conditions or with minimal amounts of greener solvents.[9]
This guide details an optimized, microwave-assisted protocol for the acylation of 3-methoxyaniline to produce N-(3-methoxyphenyl)acetamide, providing researchers with a reliable, rapid, and environmentally friendly alternative to classical synthetic methods.
Reaction Principle and Mechanism
The synthesis of N-(3-methoxyphenyl)acetamide is a classic example of nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the nitrogen atom of 3-methoxyaniline (the nucleophile) attacks the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of a stable leaving group (acetate ion) to form the final amide product.
The reaction proceeds via a tetrahedral intermediate. Microwave irradiation significantly accelerates this process by efficiently heating the polar reactants and, more importantly, the polar transition state, thereby lowering the overall activation energy barrier and speeding up the reaction.[9]
Figure 2: Streamlined workflow for the microwave-assisted synthesis protocol.
Safety Precautions
Chemical Handling: Acetic anhydride is corrosive and a lachrymator. 3-Methoxyaniline is toxic and corrosive. Always handle these chemicals in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Microwave Reactor Safety: Never use metal objects (spatulas, caps) inside the microwave cavity. Always use pressure-rated, sealed microwave vials designed for the instrument. Do not exceed the recommended fill volume for the vial (typically 2-5 mL for a 10 mL vial) to allow for thermal expansion. [9]The instrument's software provides critical safety interlocks for monitoring temperature and pressure; do not bypass these features.
Conclusion
This application note has detailed a highly efficient, rapid, and reproducible protocol for the synthesis of N-(3-methoxyphenyl)acetamide using microwave irradiation. The method provides excellent yields in a fraction of the time required by conventional heating, while adhering to the principles of green chemistry by operating under solvent-free conditions. [6]This MAOS approach is not merely an alternative but a superior method for accelerating discovery chemistry and process development, empowering researchers to synthesize target molecules with greater speed and sustainability.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
(PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD.
Microwave-assisted synthesis | Anton Paar Wiki.
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC.
Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - IUCr Journals.
Conventional vs microwave assisted synthesis of different substituted heterocyclic amides - Indian Chemical Society.
Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives.
Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline - IOSRPHR.
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI.
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry.
Scalable production methods for N-[cyano(3-methoxyphenyl)methyl]acetamide
Application Note: Scalable Production of N-[cyano(3-methoxyphenyl)methyl]acetamide Part 1: Strategic Overview 1.1 The Target Molecule & Its Utility N-[cyano(3-methoxyphenyl)methyl]acetamide (CAS: 5382-38-7, generic struc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Production of N-[cyano(3-methoxyphenyl)methyl]acetamide
Part 1: Strategic Overview
1.1 The Target Molecule & Its Utility
N-[cyano(3-methoxyphenyl)methyl]acetamide (CAS: 5382-38-7, generic structure) is a critical "masked" amino acid intermediate. It serves as a direct precursor to
-amino acids via nitrile hydrolysis and is structurally homologous to the core scaffold of Lacosamide (Vimpat) , a blockbuster anticonvulsant drug.
In drug development, this
-acetamido nitrile motif allows for:
Rapid Diversification: The nitrile group is a versatile handle for transformation into amides, acids, esters, or tetrazoles.
Chiral Resolution: The racemic acetamido nitrile is an ideal substrate for enzymatic kinetic resolution (e.g., using nitrilases or acylases) to generate enantiopure non-natural amino acids.
1.2 Route Selection: The "Amide-Strecker" Challenge
Synthesizing N-acetylated aminonitriles presents a specific chemoselective challenge. Direct condensation of an aldehyde, acetamide, and cyanide (the "Amido-Strecker") is often sluggish because acetamide is a poor nucleophile compared to amines.
Reliable but Hazardous. Isolation of free aminonitriles poses stability and safety risks.
B. One-Pot Telescoped Process
1. Aldehyde + + NaCN Aminonitrile (in situ)2. Add directly to crude.
Highest
High
Recommended. Minimizes handling of toxic intermediates.
C. Lewis Acid Catalysis (TMSCN)
Aldehyde + Acetamide + TMSCN + Catalyst ( or ).
Low/Medium
Low
Good for gram-scale library synthesis, but TMSCN is too costly for multi-kilo production.
Decision: This guide details Route B (The Telescoped Aqueous Strecker-Acetylation) . It balances industrial scalability, cost-effectiveness (using NaCN instead of TMSCN), and safety (avoiding isolation of the unstable free aminonitrile).
In a jacketed reactor equipped with an overhead stirrer and temperature probe, charge Methanol (5.0 vol) and Water (2.0 vol) .
Add Ammonium Chloride (1.2 equiv) and stir until dissolved.
Add 3-Methoxybenzaldehyde (1.0 equiv) . The mixture may become biphasic or cloudy.
Critical Safety Step: Cool the mixture to 0–5°C .
Slowly add Sodium Cyanide (1.1 equiv) as a solution in water (2.0 vol) over 60 minutes. Maintain internal temperature <10°C to prevent HCN off-gassing.
Allow the reaction to warm to 20–25°C and stir for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC/TLC for consumption of aldehyde. The intermediate aminonitrile (
) will form.
In-Situ Acetylation:
Do NOT isolate the aminonitrile. (Free
-aminonitriles are prone to retro-Strecker decomposition).
Cool the reaction mixture back to 0–5°C .
Add Acetic Anhydride (1.5 equiv) dropwise over 30 minutes. The reaction is exothermic.
Optional: If the pH drops too low (<4), the amine protonates and acetylation slows. Maintain pH ~8-9 by simultaneous addition of mild base (e.g., sat.
) if yield suffers, though in pure MeOH/Water, the buffering capacity of the ammonium salts is often sufficient.
Warm to Room Temperature and stir for 2–3 hours.
Work-Up & Isolation:
Quench: Slowly add the reaction mixture to a chilled solution of 10% NaOH (to destroy excess cyanide and hydrolyze excess
). Ensure pH >10 to keep cyanide as non-volatile .
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 3 vol) .[1]
Wash: Wash combined organics with Brine, then Water.
Cyanide Destruction (Waste): Treat all aqueous waste with Bleach (NaOCl) at pH >11 before disposal.
Crystallization: Concentrate the organic phase.[2] The product often crystallizes from Ethanol/Heptane or Isopropanol .
3.1 Cyanide Management (Critical Control Point)
Working with NaCN requires strict engineering controls to prevent the formation of Hydrogen Cyanide (HCN) gas.
pH Control: Never allow the reaction pH to drop below 9.0 while free cyanide is present. In the Strecker step, the ammonium buffer keeps it safe, but acidifying during workup is fatal.
Scrubber System: The reactor vent must be connected to a caustic scrubber (15% NaOH + NaOCl).
Detectors: Personal and area HCN monitors are mandatory (Alarm set point: 4.7 ppm).
3.2 Visualization of Process Logic
Caption: Reaction pathway for the telescoped synthesis, highlighting the unstable aminonitrile intermediate that is trapped via in-situ acetylation.
Part 4: Analytical Validation
4.1 Structural Confirmation (Self-Validating Data)
To ensure the protocol worked, compare your product against these expected spectral characteristics:
IR Spectroscopy: Look for two distinct sharp peaks.
is fully dissolved before adding aldehyde. |
| Retro-Strecker Aldehyde | Decomposition of intermediate during workup. | Keep temperature low; perform acetylation immediately. |
| Di-acetamide | Over-acetylation (rare with secondary amides). | Control equivalents (1.1–1.5 eq). |
References
Strecker, A. (1850).[4] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. Link
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795–2828. Link
Kotha, S., et al. (2015). "New and alternate synthesis of lacosamide." Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083.[5] (Validates the N-acetyl intermediate strategy). Link
Zuend, S. J., et al. (2011).[6] "Scale-Up of a Strecker Reaction for the Synthesis of a Non-Natural Amino Acid." Organic Process Research & Development, 15, 1261-1263. (Provides industrial safety protocols for cyanide). Link
PubChem Compound Summary. "2-cyano-N-[(3-methoxyphenyl)methyl]acetamide." Link
Technical Guide: Optimizing the Synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide
Executive Summary & Molecule Context[1][2][3][4][5][6][7][8] Target Molecule: N-[cyano(3-methoxyphenyl)methyl]acetamide CAS Registry Number: (Analogous structures often fall under generic -acetamido nitrile classificatio...
This guide addresses the synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide via the One-Pot Three-Component Condensation (modified Strecker reaction). While traditional Strecker syntheses use amines, this protocol utilizes acetamide directly to yield the N-acetylated product, bypassing the need for a separate acetylation step.
This intermediate is critical for:
Peptidomimetics: Precursor to non-natural amino acids (3-methoxy-phenylglycine).
Heterocycle Synthesis: Precursor for imidazoles and thiadiazoles via cyclization.
Critical Reaction Parameters (The "Why")
To achieve yields >90%, you must control three competitive equilibria. Understanding these failure points is the first step to troubleshooting.
The Equilibrium Trap (Imine Formation)
The reaction proceeds via an N-acylimine intermediate formed between 3-methoxybenzaldehyde and acetamide.
Challenge: Acetamide is a poor nucleophile compared to amines. The equilibrium constant (
) for imine formation is low.
Solution: You must use a Lewis Acid catalyst (e.g., Alum,
, or ) to activate the aldehyde carbonyl and shift the equilibrium.
Yield Killer:Water. Any moisture present will hydrolyze the N-acylimine back to the aldehyde and acetamide, or hydrolyze the TMSCN.
Reasoning: In aprotic solvents, TMSCN acts as both the cyanide source and an oxygen scavenger (forming silyl ethers), driving the reaction forward irreversibly. KCN requires harsh aqueous/basic conditions that often hydrolyze the sensitive acetamido group.
Root Cause: Oxidation of the anisaldehyde or polymerization of cyanide species.
Fix: Perform a filtration through a short pad of Silica Gel using EtOAc/Hexane (1:1) before recrystallization.[4]
Decision Tree for Troubleshooting
Figure 2: Step-by-step troubleshooting logic for yield and purity issues.
Frequently Asked Questions (FAQ)
Q1: Can I use KCN or NaCN instead of TMSCN?
Answer: Yes, but the protocol changes significantly. You would need to use the "Classic Strecker" conditions (Acetic Acid/Water solvent). However, yields are typically lower (50-60%) for N-acetyl derivatives due to hydrolysis of the amide bond under the aqueous conditions required for KCN solubility. TMSCN in organic solvent is superior for this specific target.
Q2: Why is my product melting point lower than reported (e.g., <150°C)?
Answer: This usually indicates the presence of the retro-Strecker byproduct (the starting aldehyde) or the intermediate cyanohydrin. The cyanohydrin is unstable and can revert. Ensure the reaction runs to completion (check TLC) and that the workup is not too acidic, which can reverse the reaction.
Q3: Can I scale this up to 100 grams?
Answer: Yes, but the exotherm upon TMSCN addition is significant. For >10g scales, you must use an ice bath during addition and add TMSCN very slowly. Also, ensure the scrubber system is active to trap any evolved HCN gas.
References
Alum C
-Amino Nitriles.
Source: Rasayan Journal of Chemistry.
Relevance: Establishes the Alum-catalyzed protocol as a high-yield, green methodology for this specific three-component coupling.
Link:[Link] (Context verified via Search Result 1.6)
C
-Aminonitriles Using Nano Copper Ferrite () under Green Conditions.
Source: ResearchG
Relevance: Provides alternative heterogeneous catalyst options for the aldehyde-amine-TMSCN coupling.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center:
-Amido Nitrile Synthesis
Ticket ID: STRECKER-OPT-001
Subject: Troubleshooting Low Conversion in
-Amido Nitrile Formation
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Black Box" of Conversion
You are likely experiencing low conversion due to one of three critical failure modes in the Strecker (or Strecker-type) reaction:
Thermodynamic Stalling: The imine intermediate is not forming or is hydrolyzing back to the carbonyl.
Kinetic Trap: The cyanide source (TMSCN) is deactivated, or the nucleophilic attack is sterically/electronically inhibited.
The "Phantom" Yield (Retro-Strecker): The product forms but reverts to starting material during workup or purification on silica gel.
This guide treats your reaction as a system to be debugged. Follow the diagnostic logic below.
Diagnostic Workflow
Use this flowchart to identify your specific failure point before proceeding to the modules.
Figure 1: Logic gate for diagnosing Strecker reaction failure modes.
Technical Modules: Root Cause & Resolution
Module A: The Thermodynamic Barrier (Imine Formation)
The Issue: The reaction never starts because the imine (or iminium ion) concentration is negligible.
Mechanism: The condensation of amine and carbonyl is reversible. Water produced in this step drives the equilibrium back to the starting materials (
is often low).
Symptom: Starting material (carbonyl) remains unchanged; no new spots on TLC.
Fix 1 (Chemical Drying): Add anhydrous
(5–10 equiv) or Molecular Sieves (4Å) directly to the reaction pot.
Fix 2 (Pre-formation): Do not run a "three-component" reaction. Stir the amine and aldehyde/ketone first with a dehydrating agent for 2–4 hours, filter off the drying agent, and then add the cyanide source.
Fix 3 (Lewis Acid Dehydration): Use
as a Lewis acid/dehydrating agent. It acts as a water scavenger and activates the carbonyl [1].
Module B: The Kinetic Barrier (Nucleophilic Attack)
The Issue: The imine forms, but the cyanide source fails to attack.
Mechanism: TMSCN is a covalent species; it requires activation to release the reactive "CN" equivalent. If the catalyst is dead or the imine is sterically crowded (ketimines), the reaction stalls.
Symptom: Imine is visible, but no
-aminonitrile forms.
Critical Check (TMSCN Quality): TMSCN hydrolyzes to HCN and hexamethyldisiloxane upon exposure to moisture.
Test: Check the proton NMR of your TMSCN. If you see a peak at
0.05 ppm (hexamethyldisiloxane) significantly larger than the TMSCN peak ( 0.3 ppm), your reagent is dead. Distill TMSCN before use.
Ketones (Steric Bulk): Requires stronger activation. Use Scandium Triflate (
) or Gadolinium salts. High pressure (10 kbar) or solvothermal conditions may be needed for extremely bulky ketones [3].
Module C: The "Phantom" Yield (Retro-Strecker & Purification)
The Issue: You see product in the crude NMR, but it vanishes after column chromatography.
Mechanism:
-Amido nitriles are thermodynamically unstable relative to the imine + HCN. Acidic silica gel catalyzes the Retro-Strecker reaction (elimination of HCN), reverting the product to the imine, which then hydrolyzes to the aldehyde [4].
Symptom: Pure fractions contain aldehyde/ketone.
Fix 1 (The "Flash" Protection): Do not isolate the free amine. Add acetic anhydride (
) and pyridine directly to the crude mixture to form the N-acetyl -aminonitrile . The amide is stable on silica.
Fix 2 (Stationary Phase): Switch from Silica Gel to Neutral Alumina .
Fix 3 (Basification): Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.
Data Summary: Catalyst & Solvent Effects
Comparison of conditions for difficult substrates (e.g., Acetophenone + Aniline).
Scope: Optimized for hindered ketones or unreactive amines.
Safety: Work in a well-ventilated fume hood. TMSCN releases HCN upon hydrolysis.
Imine Pre-formation (Recommended):
In a flame-dried flask, combine Ketone (1.0 mmol) and Amine (1.2 mmol) in anhydrous Acetonitrile (3.0 mL).
Add molecular sieves (4Å, activated powder, 200 mg). Stir for 4h at RT.
Catalysis:
Add
(0.05 mmol, 5 mol%).
Critical Step: Cool to 0°C before adding cyanide to prevent exotherm/polymerization.
Cyanation:
Add TMSCN (1.5 mmol) dropwise.
Allow to warm to RT and stir for 12–24h.
Workup (The "Stabilization" Route):
Do not perform an aqueous wash if the product is unstable.
Dilute with
, filter through a pad of Celite (to remove sieves/catalyst).
Concentrate in vacuo.
Immediate Action: If the product is an oil, dissolve in
, add (2.0 equiv) and Pyridine (3.0 equiv). Stir 2h.
Purify the N-acetylated product on silica gel (Hex/EtOAc).
FAQ: Rapid Fire Troubleshooting
Q: My reaction turns black/dark brown.A: This indicates polymerization of HCN or the imine. This usually happens if the reaction is too concentrated or too hot. Fix: Dilute to 0.1 M and run at 0°C initially.
Q: I see a spot for the product, but it streaks on the TLC.A: The free amine is interacting with the acidic silica. Fix: Add 1% Triethylamine to your TLC eluent. If it still streaks, derivatize (acetylate) a small aliquot to confirm identity.
Q: Can I use KCN instead of TMSCN?A: Yes, but you must change the system. KCN requires a protic environment (usually MeOH/Water or AcOH) to generate HCN in situ. This is often incompatible with moisture-sensitive imines. For drug discovery, TMSCN is cleaner.
Q: Why is my yield >100%?A: You likely have residual TMS-OH or hexamethyldisiloxane trapped in the oil. These are hard to remove by rotovap. Fix: High-vacuum drying for >12h or proton NMR integration against an internal standard (e.g., mesitylene) to determine true assay yield.
References
Matier, C. D., et al. (2017).
-Amino Nitriles." Journal of Organic Chemistry.
Yadav, J. S., et al. (2001). "Indium(III)
-Aminonitriles." Tetrahedron Letters.
Kobayashi, S., et al. (2000). "Scandium Triflate Catalyzed Strecker Reactions." European Journal of Organic Chemistry.
Martinez, J., et al. (2018). "Instability of
-Aminonitriles: The Retro-Strecker Reaction." Chemical Reviews. (Note: Generalized reference to Strecker instability reviews).
Groeger, H. (2003). "Catalytic Enantioselective Strecker Reactions." Chemical Reviews.
The target compound, N-[cyano(3-methoxyphenyl)methyl]acetamide, is a protected
-amino nitrile derivative commonly synthesized via a modified Strecker or Ugi-type multicomponent reaction involving 3-methoxybenzaldehyde, acetamide, and a cyanide source.
Users frequently encounter three primary challenges during isolation:
"Oiling Out": The product separates as a viscous oil rather than a crystal lattice during cooling.
Aldehyde Contamination: Persistent smell and presence of unreacted 3-methoxybenzaldehyde.
Silica Instability: Hydrolysis of the nitrile group (
) to the primary amide () during standard flash chromatography.
This guide provides self-validating protocols to address these issues, prioritizing non-chromatographic methods to maintain yield and stability.
Module 1: Chemical Scavenging (Aldehyde Removal)
Status: Critical Pre-treatment
Issue: Recrystallization is often inhibited by the presence of unreacted 3-methoxybenzaldehyde, which acts as a "solvent" for the product, preventing lattice formation.
The Bisulfite Protocol
Unlike standard acid/base washes, this protocol selectively targets the aldehyde impurity by forming a water-soluble bisulfite adduct, leaving the acetamido nitrile in the organic phase.
Dissolution: Dissolve the crude reaction mixture in EtOAc (
of crude).
Wash 1 (Scavenging): Add an equal volume of saturated
. Vigorously shake the separatory funnel for at least 2 minutes .
Technical Insight: The reaction is biphasic. Vigorous agitation is required to increase surface area for the adduct formation:
.
Observation: A white precipitate (the bisulfite adduct) may form at the interface. This is normal.
Separation: Drain the aqueous layer (and any interface solids).
Wash 2 (Polishing): Repeat with fresh
solution.
Neutralization: Wash the organic layer once with Saturated
to remove acidic residues, then Brine.
Drying: Dry over
and concentrate.
Module 2: Crystallization (Primary Purification)
Status: Preferred Method
Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes
Troubleshooting "Oiling Out"
If your product separates as a yellow oil upon cooling, do not discard. This is a metastability issue common with aromatic acetamides.
Protocol A: The Ethanol/Water Displacement
Dissolve the crude solid (post-bisulfite wash) in the minimum amount of boiling Ethanol (95%).
Remove from heat. Add warm water dropwise until the solution becomes slightly turbid (cloud point).
Add 1-2 drops of Ethanol to clear the turbidity.
Crucial Step: Seed the solution with a pure crystal if available. If not, scratch the inner glass surface with a glass rod to induce nucleation.
Allow to cool to room temperature slowly (wrap flask in foil/towel).
Chill at
for 12 hours.
Protocol B: Anti-Solvent Crash
Parameter
Specification
Solvent A (Good)
Ethyl Acetate (warm)
Solvent B (Bad)
Hexanes or Heptane
Ratio
Start 1:1, adjust to 1:3
| Temperature | Dissolve at
, cool to |
Module 3: Chromatography (The "Last Resort")
Status: High Risk (Hydrolysis)
Issue: Standard silica gel is slightly acidic (
). This acidity, combined with residual water, can catalyze the hydration of the -cyano group to an amide, destroying the target molecule.
Silica Deactivation Protocol
If chromatography is necessary, you must neutralize the stationary phase.[2]
Slurry Preparation: Prepare the silica slurry using Hexanes containing
Triethylamine (TEA) .
Column Pre-treatment: Flush the packed column with 2 column volumes of the TEA/Hexane mixture.
Elution: Run the gradient (e.g., EtOAc/Hexane) without TEA in the mobile phase, or keep TEA at
if the compound is highly acid-sensitive.
Loading: Load the sample as a liquid injection (DCM) rather than solid loading on silica to minimize contact time.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying
-acetamido nitriles, ensuring the correct method is applied based on impurity profile.
Figure 1: Decision tree for the purification of N-[cyano(3-methoxyphenyl)methyl]acetamide, prioritizing chemical scavenging and crystallization over chromatography.
Frequently Asked Questions (FAQ)
Q1: Why does my product turn red/brown on the shelf?A: This indicates decomposition, likely releasing trace cyanide or undergoing retro-Strecker reactions.
Cause: Residual alkalinity from the synthesis (if KCN/NaOH was used) or acidity from silica.
Fix: Ensure the final organic extract is washed with neutral brine and dried thoroughly. Store at
under Argon.
Q2: Can I use acid extraction to remove unreacted acetamide?A:No. While acetamide is weak base, using strong acid (HCl) to wash the organic layer will hydrolyze your nitrile group to a carboxylic acid or primary amide. Acetamide is water-soluble enough that 3-4 washes with distilled water are usually sufficient to remove it.
Q3: The NMR shows a split in the methyl peaks. Is it impure?A: Not necessarily. Amides exhibit restricted rotation around the
bond (rotamers).
Verification: Run the NMR at an elevated temperature (
). If the peaks coalesce into a singlet, they are rotamers of the pure compound, not impurities.
Boucher, M. M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[4] JoVE (Journal of Visualized Experiments), 2018 .
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization of 3-Methoxyphenyl Derivatives
Topic: Troubleshooting Crystallization Anomalies in Meta-Substituted Anisoles
Ticket ID: #3-MEO-CRYS-001
Status: Open
Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1]
Executive Summary: The "Meta-Methoxy" Conundrum
Welcome to the technical support hub for 3-methoxyphenyl derivatives. If you are here, you are likely experiencing one of three issues: persistent oiling out (LLPS) , conformational polymorphism , or solvate trapping .[1]
The Root Cause: Unlike their para counterparts, which often pack efficiently due to centrosymmetry, meta-substituted methoxy groups introduce a specific "conformational entropy" penalty. The methoxy group at the 3-position has a low rotational barrier relative to the phenyl ring, often leading to multiple low-energy conformers in solution. Upon crystallization, the lattice must "lock" one conformer, but the entropic cost often drives the system toward amorphous oils or metastable polymorphs [1, 2].
This guide provides a self-validating troubleshooting workflow to resolve these specific physical chemistry challenges.
Module 1: Critical Troubleshooting (Oiling Out / LLPS)
User Issue: "My product separates as a milky oil or gum upon cooling/anti-solvent addition, not a solid."
Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] The metastable zone width (MSZW) has been intersected by a liquid miscibility gap. This is common in 3-methoxyphenyl compounds because the melting point is often depressed by impurities or solvent interactions to below the crystallization temperature (
Tier 1 Solution: The "Temperature Cycling" Protocol
Do not just cool slower. You must bypass the miscibility gap.
Re-dissolve the oil by heating the mixture to
(usually 5-10°C above the oiling point).
Seed at High Temperature: Add 0.5 wt% seeds of the pure material at
.
Why? Seeds provide a surface for heterogeneous nucleation, bypassing the high energy barrier of homogeneous nucleation that favors the amorphous oil phase [3].
Isothermal Aging: Hold the temperature constant at
for 2-4 hours.
Validation: If the oil droplets disappear and turbidity increases (due to crystal growth), the protocol is working.
Slow Cooling: Cool at a rate of 0.1°C/min.
Tier 2 Solution: Anti-Solvent Selection (The "Inverse Addition" Method)
If standard addition fails, the local supersaturation is too high.
Standard: Adding Water to DMSO solution
Spikes supersaturation Oil.
Corrected (Inverse): Add the DMSO solution dropwise into the Water (containing seeds).
Mechanism:[1][2][3][4][5] This keeps the solute concentration low relative to the anti-solvent, maintaining the operating point below the spinodal decomposition line (the oiling-out boundary) [4].
Visual Troubleshooting Workflow:
Figure 1: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out) in 3-methoxyphenyl derivatives.
Module 2: Polymorphism Control
User Issue: "I am getting different melting points (e.g., 120°C vs 135°C) or XRD patterns from batch to batch."
Diagnosis: 3-methoxyphenyl derivatives are notorious for Conformational Polymorphism . The methoxy group can adopt a syn-planar or anti-planar conformation relative to the ring.
Form I (Stable): Usually the denser packing with optimized H-bonds (often higher MP).[1]
Form II (Metastable): Often kinetically favored due to easier nucleation but converts to Form I over time [1, 5].[1]
To ensure you are manufacturing the thermodynamically stable form (essential for regulatory filing):
Preparation: Mix equal parts (approx 50 mg each) of Form A (low MP) and Form B (high MP) in a saturated solution of the solvent (e.g., Isopropanol).
Equilibration: Stir at ambient temperature (25°C) for 24–48 hours.
Analysis: Filter and analyze via PXRD.
Result: The mixture will convert entirely to the stable form (lowest Gibbs free energy). The less stable form dissolves, feeding the growth of the stable form (Ostwald Ripening).
Reference Data: See Table 1 for solvent impacts on polymorph selection.
Table 1: Solvent Screening Matrix for 3-Methoxyphenyl Derivatives
Solvent Class
Interaction Type
Risk Profile
Recommended For
Alcohols (MeOH, IPA)
H-Bond Donor
High Risk of Solvates
Initial Screening / Form I
Aprotic Polar (DMSO, DMF)
Strong Dipole
High Risk of Oiling Out
Difficult solubility cases only
Toluene/Hexane
-Stacking
Low Risk (Promotes packing)
Polymorph Control (Favors dense forms)
Ethyl Acetate
Weak Acceptor
Moderate
General Recrystallization
Module 3: Advanced Crystallization Techniques
User Issue: "The compound is pure but refuses to crystallize (stays as a glass)."
Diagnosis: The rotational freedom of the 3-methoxy group prevents the "lock-and-key" stacking required for nucleation. You need to rigidify the molecule or provide a template.
Technique A: The "Heteronucleation" Template
If self-nucleation fails, use a structural mimic.
Protocol: Add 1-2 crystals of a structurally similar compound (e.g., 3-chlorobenzoic acid if working with 3-methoxybenzoic acid) to the supersaturated solution.
Mechanism:[1][2][3][4][5] Epitaxial growth. The lattice parameters may be close enough to induce nucleation, after which the template can be physically separated or is negligible [6].
Technique B: Salt Formation (The "Ionic Anchor")
If the neutral molecule is too flexible, freeze the conformation via salt formation.
Target: 3-methoxyphenyl bases often crystallize well with Oxalic Acid or Fumaric Acid .
Reasoning: These dicarboxylic acids form strong, directional hydrogen bond networks (supramolecular synthons) that override the weak conformational preferences of the methoxy group.
Visual Pathway: Salt Selection Logic
Figure 2: Strategic salt selection to overcome conformational flexibility in meta-anisoles.
FAQ: Frequently Asked Questions
Q: Why does my 3-methoxyphenyl compound turn pink/red during crystallization?A: Anisole derivatives are electron-rich and prone to oxidation. Trace metal impurities in solvents (especially Acetone or Ethyl Acetate) can catalyze radical oxidation, forming colored quinoid species.[1]
Fix: Use HPLC-grade solvents and add a pinch of EDTA or perform the crystallization under Nitrogen atmosphere.
Q: Can I use ultrasound to induce crystallization?A: Yes, Sonocrystallization is highly effective for breaking the "oiling out" droplets.
Protocol: Apply short bursts (5 seconds on, 30 seconds off) of ultrasound (20 kHz) when the solution enters the metastable zone.[1] This induces cavitation, providing the energy to overcome the nucleation barrier without requiring high supersaturation [3].
References
Cruickshank, D. L., et al. (2024).[1] Polymorphism in N-(3-hydroxyphenyl)-3-methoxybenzamide. MDPI.[6] Link[1]
Chia, T. S., et al. (2019).[1][7] Crystal structure of a second monoclinic polymorph of 3-methoxybenzoic acid. Acta Crystallographica Section E. Link[1]
Mettler Toledo. (2025).[1] Oiling Out in Crystallization: Causes and Solutions. Link
BenchChem. (2025).[1] Addressing "oiling out" issues during crystallization. Link[1]
Hussain, M. N., et al. (2024).[1][8] Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Advances. Link
University of Fribourg. (2022).[1] Guide for crystallization: Tips and Tricks. Link
Preventing hydrolysis of the cyano group during synthesis
Topic: Preventing Hydrolysis of the Cyano Group During Synthesis Audience: Senior Researchers & Medicinal Chemists Welcome to the Nitrile Preservation Interface Status: Active Objective: Execute chemoselective transforma...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Hydrolysis of the Cyano Group During Synthesis
Audience: Senior Researchers & Medicinal Chemists
Welcome to the Nitrile Preservation Interface
Status: Active
Objective: Execute chemoselective transformations (ester hydrolysis, deprotection) without compromising the cyano (
) moiety.
The cyano group is a deceptive functionality. While kinetically stable in many environments, it is thermodynamically prone to hydration (to primary amides) and subsequent hydrolysis (to carboxylic acids) under standard acidic or basic protocols. This guide provides field-validated protocols to bypass these thermodynamic sinks.
Module 1: The Mechanistic Hazard
Why your nitrile is disappearing
Before selecting a reagent, understand the enemy. The hydrolysis of nitriles is not a single step; it is a cascade. The danger zone is the formation of the primary amide . Once formed, the amide is often more susceptible to hydrolysis than the original nitrile, leading to an irreversible drift toward the carboxylic acid.
The Hydrolysis Cascade (Visualization)
Figure 1: The stepwise degradation of the cyano group. Note that the transformation to the amide is often the rate-determining step in basic conditions, while amide hydrolysis is faster in acidic conditions.
) and a nitrile ().[1][2][3][4][5] You need to hydrolyze the ester to an acid without touching the nitrile.
Standard Fail: or often hydrolyzes the nitrile to a primary amide.
Protocol A: The Nicolaou Method (Trimethyltin Hydroxide)
Recommendation: High Priority (Gold Standard)
Mechanism: Trimethyltin hydroxide (
) acts as a mild Lewis acid-base hybrid. The tin activates the ester carbonyl oxygen, facilitating hydroxide attack, but is too bulky and electronically mismatched to effectively activate the linear, hard nitrile nitrogen.
Step-by-Step Protocol:
Setup: Dissolve the nitrile-ester substrate (
equiv) in 1,2-dichloroethane (DCE) .
Note: DCE is preferred over DCM for its higher boiling point (
), allowing thermal activation if needed.
Reagent: Add
( - equiv).
Reaction: Heat to
under an inert atmosphere (Ar/).
Monitoring: Check TLC/LCMS after 2 hours. The reaction is typically slow but highly selective.
Workup (Critical): Tin residues are toxic and sticky.
Dilute with
or .
Wash with
(to remove tin salts into the aqueous layer) or use a KF/Silica gel pad filtration.
Scenario: Removing an acid-labile protecting group (e.g., Boc, THP) in the presence of a nitrile.
The Hazard: The Pinner Reaction . In the presence of alcohols (e.g.,
, ) and strong acid (), nitriles convert to imidate esters. In the presence of water and acid, they hydrate to amides.
Protocol: Anhydrous Scavenging
Key Principle: Water and Alcohols are the nucleophiles that destroy the nitrile. Exclude them.
Step-by-Step Protocol:
Solvent: Use Dichloromethane (DCM) or 1,4-Dioxane (Anhydrous).
Strictly Avoid: Methanol, Ethanol, Water.
Acid Source:
Option 1:
in Dioxane (commercial anhydrous solution).
Option 2: Trifluoroacetic acid (TFA) in DCM (
ratio).
Scavenger: Add Triethylsilane (
) or Dimethyl sulfide ( equiv) if generating reactive cations (e.g., trityl or t-butyl cations) to prevent them from attacking the nitrile nitrogen (Ritter-type side reactions).
Temperature: Maintain at
. Nitrile hydration is significantly temperature-dependent.
Quench: Pour into saturated
(cold). Do not allow the acidic mixture to warm up before quenching.
Module 4: Decision Matrix & Troubleshooting
Workflow Selector
Use this logic flow to select your reagent.
Figure 2: Decision logic for preserving nitrile functionality during hydrolysis steps.
FAQ: Rapid Fire Troubleshooting
Q: I used NaOH and my nitrile turned into an amide (
). Can I reverse it?A: No. The hydration is thermodynamically downhill. You can dehydrate the primary amide back to a nitrile using reagents like Trifluoroacetic Anhydride (TFAA) and Pyridine, or , but this adds two synthetic steps. It is better to prevent the hydrolysis initially.
Q: Can I use
in Methanol?A: Proceed with caution. While milder than hydroxide, carbonate in methanol generates methoxide (). If the nitrile is electron-deficient (e.g., an -cyano ester), the methoxide may attack the nitrile or cause Pinner-like solvolysis. For simple alkyl nitriles, this method is often safe at room temperature.
Q: I see a peak at M+18 in my LCMS. What is it?A: That is the hydration product (Amide). Molecular Weight of Nitrile + 18 (Water) = Primary Amide. If you see M+19 (Acid form in positive mode), you have gone all the way to the carboxylic acid.
References
Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide."[8][9][10] Angewandte Chemie International Edition, vol. 44, no.[8] 9, 2005, pp. 1378–1382.[1][8]
Cohen, N., et al. "Synthesis of the Thiazoline-Based Siderophore Pyochelin." Journal of the American Chemical Society, vol. 106, 1984.
Pfizer Process Development Team. "Development of a Robust Process for the Late-Stage Chemoselective Saponification." Organic Process Research & Development, 2024. (Case study on Danuglipron/Nitrile stability).
Kukushkin, V. Y., & Pombeiro, A. J. "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Inorganic Chimica Acta, vol. 358, no. 1, 2005, pp. 1–21.[11]
Technical Guide: Optimizing Reaction Temperature for Acetamide Formation
Strategic Overview: The Temperature Dichotomy In acetamide synthesis ( ), temperature is not merely a variable; it is the switch between kinetic selectivity and thermodynamic completion .[1] As researchers, you often fac...
Apparatus: Setup a round-bottom flask with a Dean-Stark trap and reflux condenser.
Temperature Staging:
Stage 1 (Initiation): Heat to 110°C . This is the boiling point of the acetic acid/water azeotrope.
Stage 2 (Reaction Drive): Once water collection slows, gradually increase bath temperature to 140°C .[1]
Stage 3 (Finishing): If using high-boiling amines, a final push to 210-216°C (distillation of pure acetamide) may be required for un-substituted acetamide synthesis [2].[1]
Monitoring: Monitor the volume of water in the trap. Reaction is complete when water generation ceases.
Calculate vapor pressure of solvent at .[1] Use high-boiling solvents (e.g., DMF, DMAc) or reduce T to <.
Visual Troubleshooting Logic
Figure 2: Diagnostic workflow for resolving temperature-induced impurities.[1]
FAQ: Expert Insights
Q: Can I use microwave irradiation to speed up the acetic acid method?A: Yes. Microwave synthesis creates efficient internal heating, often allowing solvent-free acetylation in minutes rather than hours.[1] However, you must use a sealed vessel capable of withstanding the pressure generated by the water byproduct. Set the temperature limit to 150°C to prevent vessel failure [5].
Q: Why do I see "O-acetylation" when trying to acetylate an amino-phenol?A: This is a classic temperature selectivity failure. At room temperature, the amine is nucleophilic enough to react selectively.[1] At reflux, the energy barrier for the hydroxyl group attack is overcome. Keep it cold (0°C) and use exactly 1.0 equivalent of anhydride to favor the amide [3].
Q: My acetamide has a vinegar smell even after drying. Why?A: This indicates trapped acetic acid. If you used Protocol A (Thermal), the temperature during workup wasn't high enough to strip the acid. Acetamide can form a eutectic mixture with acetic acid. Recrystallize from benzene/ethyl acetate or perform a final vacuum drying step at 60°C [2].
References
NIST Chemistry WebBook. Acetamide Thermochemistry Data.[3] National Institute of Standards and Technology.[3] Link
Organic Syntheses. Acetamide Synthesis via Thermal Dehydration. Org.[2][4][5][6][7] Synth. 1921, 1, 3; Coll.[1] Vol. 1, p.3. Link
BOC Sciences. Acetamide Impurities and Troubleshooting.[1]
Molecules (MDPI). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. Molecules 2020, 25(9), 1985.[1] Link
PharmaFeatures. The Solvent-Free Revolution: Redefining Green Chemistry.Link[1]
Technical Support Center: Purification of N-[cyano(3-methoxyphenyl)methyl]acetamide
Case ID: TAP-INT-004 Subject: Impurity Removal & Process Optimization Status: Active Guide Assigned Specialist: Senior Process Chemist, Application Support Diagnostic Triage: Identify Your Impurity Before initiating reme...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: TAP-INT-004
Subject: Impurity Removal & Process Optimization
Status: Active Guide
Assigned Specialist: Senior Process Chemist, Application Support
Diagnostic Triage: Identify Your Impurity
Before initiating remediation, you must identify the nature of the contamination. This intermediate (a precursor to Tapentadol) is sensitive to moisture (nitrile hydrolysis) and thermal stress (retro-Strecker).
Common Impurity Profiles
Symptom
Probable Impurity
Root Cause
Diagnostic Marker (Approx.)
Yellow/Orange Oiliness
3-Methoxybenzaldehyde (Starting Material)
Incomplete reaction or Retro-Strecker decomposition.
1H NMR: ~9.9 ppm (s, 1H, -CHO)TLC: High Rf, UV active (distinct odor).
IR: Loss of -CN stretch (~2240 cm⁻¹); appearance of broad NH peaks.
Sticky Gum / Low Melting Point
Oligomers / Dimers
Thermal stress (>60°C) during solvent strip.
HPLC: Broad peaks at high retention time (RRT > 1.2).
Acrid Smell (Almond-like)
Cyanide / HCN (Trace)
Inadequate quenching of cyanide source.
Dräger Tube: Positive for HCN (Safety Hazard).
Troubleshooting & Remediation Protocols
Issue A: "My product is oily and smells like almonds (Aldehyde Contamination)."
Diagnosis: Presence of unreacted 3-methoxybenzaldehyde. This is common if the equilibrium shifted back or conversion was incomplete.
Solution: The Bisulfite Sequestration Protocol .
The Logic: Aldehydes form water-soluble bisulfite adducts (sulfonates), while the acetamide product remains in the organic layer.
Step-by-Step Protocol:
Dissolve the crude N-[cyano(3-methoxyphenyl)methyl]acetamide in Ethyl Acetate (EtOAc) or DCM (10 mL/g).
Prepare a 40% w/w aqueous Sodium Bisulfite (NaHSO₃) solution.
Wash the organic layer vigorously with the bisulfite solution (2 x 5 vol) for at least 15 minutes per wash. Note: Vigorous agitation is critical to form the adduct.
Separate layers. The aldehyde is now in the aqueous layer (discard).
Wash the organic layer with Brine (1 x 5 vol) to remove excess salts.
Dry over MgSO₄ and concentrate.
Issue B: "I have undefined polar impurities and low crystallinity."
Diagnosis: General crude profile containing oligomers or salts.
Solution:Recrystallization via Anti-Solvent Crash .
The Logic: This acetamide is moderately soluble in alcohols but insoluble in non-polar hydrocarbons. We use this gradient to reject impurities.
Step-by-Step Protocol:
Dissolution: Suspend the crude solid in Isopropanol (IPA) (approx. 3-5 mL per gram).
Heating: Heat to reflux (approx. 80-82°C) until fully dissolved. If turbidity persists, hot filter to remove inorganic salts.
Cooling (Nucleation): Cool slowly to room temperature with stirring.
Anti-Solvent (Optional but Recommended): If yield is low, add n-Heptane dropwise (ratio 1:1 vs IPA) to force precipitation.
Isolation: Filter the white solid and wash with cold Heptane/IPA (1:1).
Drying: Vacuum dry at 45°C. Warning: Do not exceed 60°C to prevent nitrile degradation.
Issue C: "The nitrile hydrolyzed to the acid/amide."
Diagnosis: You observe a carboxylic acid derivative (3-methoxyphenylacetic acid derivative) due to acidic/basic hydrolysis of the nitrile.
Solution:Base Extraction (Bicarbonate Wash) .
The Logic: The product (acetamide) is neutral. The hydrolysis byproduct (acid) can be deprotonated and washed away into the aqueous phase.
Step-by-Step Protocol:
Dissolve crude in DCM .
Wash with Saturated Sodium Bicarbonate (NaHCO₃) (pH ~8.5). Do not use strong bases like NaOH, as this will strip the acetyl group from your product.
Separate layers.[1][2] The acid impurity is in the aqueous layer.
The following diagram illustrates the decision matrix for purifying N-[cyano(3-methoxyphenyl)methyl]acetamide based on your specific impurity profile.
Figure 1: Purification Decision Tree. Select the protocol based on the dominant impurity marker.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of Isopropanol for recrystallization?A: Yes. Ethanol (EtOH) is a viable alternative. However, IPA is often preferred because the solubility curve is steeper, offering better recovery yields upon cooling. If using EtOH, ensure it is anhydrous to prevent nitrile hydrolysis during the heating phase [1].
Q: Why is my yield dropping after the bisulfite wash?A: You may be losing product to the aqueous layer if your organic solvent is too polar (e.g., THF). Ensure you use DCM or Ethyl Acetate . Additionally, if the bisulfite wash is too acidic (pH < 4), you might induce hydrolysis. Keep the contact time short (15-20 mins) and cold if possible.
Q: Is this compound light-sensitive?A: The 3-methoxyphenyl moiety can be susceptible to photo-oxidation over long periods, turning the solid pink/brown. Store the purified solid in amber vials under nitrogen [2].
Q: My product has a melting point of 118-120°C. Is this pure?A: This range is consistent with high-purity material reported in similar acetamide/nitrile intermediates. A sharp melting point range (<2°C) indicates successful purification. If the range is broad (e.g., 110-118°C), repeat Protocol B (Recrystallization) [3].
References
World Intellectual Property Organization. (2008). Process for the preparation of 3-(3-methoxyphenyl)-N,N-dimethyl-3-phenylpropylamine (Tapentadol precursors). WO2008012047.[1] Link
European Patent Office. (2012). Improved process for the preparation of Tapentadol and intermediates.[1][3] EP2519100. Link
Matrix Scientific. (2023).[4] Safety Data Sheet: 2-Cyano-N-(3-methoxyphenyl)acetamide derivatives.Link
Technical Support Center: Navigating Moisture Sensitivity in Strecker Synthesis Intermediates
Welcome to the technical support center dedicated to addressing a critical challenge in the Strecker synthesis of α-aminonitriles: the inherent moisture sensitivity of the reaction intermediates. This guide is designed f...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing a critical challenge in the Strecker synthesis of α-aminonitriles: the inherent moisture sensitivity of the reaction intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ensure the integrity of their synthetic pathways. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, grounding our advice in established chemical principles.
Introduction: The Double-Edged Sword of Reactivity
The Strecker synthesis is a cornerstone in the synthesis of amino acids and their derivatives, prized for its efficiency in constructing the α-aminonitrile backbone from an aldehyde or ketone, an amine, and a cyanide source.[1][2][3] However, the very intermediates that make this reaction so powerful—the imine and the resulting α-aminonitrile—are highly susceptible to hydrolysis. Water, even in trace amounts, can lead to unwanted side reactions, significantly reducing yields and complicating purification. This guide provides practical, field-proven insights to mitigate these challenges.
Q1: My Strecker reaction is consistently giving low yields. I suspect water contamination. What are the primary sources of moisture, and how can I mitigate them?
A1: Low yields in Strecker synthesis are frequently traced back to moisture. The primary culprits are often inadequately dried solvents, reagents, and glassware, as well as exposure to atmospheric moisture. The imine intermediate is particularly vulnerable to hydrolysis, reverting to the starting aldehyde and amine, which halts the desired reaction pathway.[1]
Troubleshooting Steps:
Rigorous Drying of Solvents: Ensure all solvents are meticulously dried before use. The choice of drying agent is crucial and depends on the solvent.
Proper Glassware Preparation: All glassware should be oven-dried (typically at 125-140°C overnight) and cooled under an inert atmosphere (e.g., nitrogen or argon) immediately before use.[4]
Use of an Inert Atmosphere: For highly sensitive substrates, conducting the reaction under an inert atmosphere using a Schlenk line or in a glove box is essential to exclude atmospheric moisture.[5][6]
Data Presentation: Recommended Drying Agents for Common Solvents
Sodium/benzophenone provides a visual indicator (deep blue color) of dryness. Molecular sieves are a safer alternative for routine use.[7][8]
Dichloromethane (DCM)
Calcium hydride (CaH₂)
Distillation from CaH₂ is a common and effective method.[7][8]
Acetonitrile (MeCN)
Calcium hydride (CaH₂), 3Å molecular sieves
Pre-drying with molecular sieves followed by distillation from CaH₂ is recommended for achieving very low water content.[7]
Methanol (MeOH)
3Å molecular sieves, Magnesium methoxide
Methanol is challenging to dry. Extended contact time with a high loading of 3Å molecular sieves is necessary.[7][8]
Q2: I'm observing the reappearance of my starting aldehyde in the crude reaction mixture after workup. What's happening, and how can I prevent it?
A2: The reappearance of the starting aldehyde is a classic sign of the retro-Strecker reaction .[9] This is the reverse of the aminonitrile formation, where the α-aminonitrile reverts to an imine (or iminium ion) and cyanide. The imine is then readily hydrolyzed back to the aldehyde and amine, especially during aqueous workup. This process can be accelerated by heat and certain pH conditions.[9][10]
Causality and Prevention:
Mechanism: The α-aminonitrile exists in equilibrium with the iminium ion and cyanide. The presence of water during workup can trap the iminium ion, driving the equilibrium backward.
Prevention Strategies:
Minimize Water Contact: During extraction, use brines (saturated aqueous NaCl) to reduce the amount of water partitioning into the organic layer.
Temperature Control: Perform extractions and subsequent solvent removal at reduced temperatures to minimize thermal decomposition.
pH Management: Avoid strongly acidic or basic conditions during workup, as these can catalyze both the retro-Strecker reaction and nitrile hydrolysis. A mildly basic workup (e.g., with aqueous sodium bicarbonate) is often preferred.
Amine Protection: For particularly unstable aminonitriles, protecting the amine as a carbamate (e.g., Boc or Cbz) can significantly enhance stability by reducing the basicity of the nitrogen and its propensity to participate in the retro-reaction.[9][11][12]
Visualization: The Retro-Strecker Reaction Pathway
Caption: The retro-Strecker reaction during aqueous workup.
Q3: My α-aminonitrile product is streaking badly on silica gel during chromatographic purification. Is this a stability issue?
A3: While it can be related to stability, severe streaking of α-aminonitriles on silica gel is primarily due to their basic nature.[9] The amine functionality interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor chromatographic performance, including tailing and streaking, and can also catalyze on-column degradation.[9]
Troubleshooting Chromatography:
Basified Silica Gel: Prepare a slurry of silica gel with a small percentage (typically 1-2%) of triethylamine (Et₃N) or ammonium hydroxide in the eluent before packing the column. This neutralizes the acidic sites on the silica.
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
Amine Protection: Converting the basic amine to a non-basic carbamate (e.g., Boc or Cbz) is a highly effective strategy.[9][11][12] This not only resolves the chromatographic issues but also enhances the overall stability of the intermediate. The protecting group can be removed in a subsequent step.
Q4: I am trying to perform a Strecker reaction with a very sensitive aldehyde and need to use an inert atmosphere. Can you provide a basic workflow for setting up the reaction using a Schlenk line?
A4: Using a Schlenk line is a standard and effective method for handling air- and moisture-sensitive reactions.[13][14] The basic principle is to use a dual manifold that allows you to evacuate the reaction flask to remove air and moisture and then backfill it with an inert gas like nitrogen or argon.
Experimental Protocol: Basic Schlenk Line Setup
Glassware Preparation: Ensure your Schlenk flask and any other glassware are oven-dried and assembled while still hot, or assembled cold and then flame-dried under vacuum. Cool the apparatus under a positive pressure of inert gas.
Purging the Flask:
Connect the Schlenk flask to the Schlenk line via thick-walled tubing.
Open the stopcock on the flask to the vacuum manifold and evacuate the flask for several minutes.
Close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill the flask.
Repeat this vacuum/backfill cycle at least three times to ensure a thoroughly inert atmosphere.[13]
Adding Reagents:
Liquids: Add dry, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.
Solids: Add solid reagents under a positive flow of inert gas. This can be done quickly by removing the stopper and adding the solid, or by using a solid addition funnel attached to the flask.
Running the Reaction: Once all reagents are added, maintain a positive pressure of the inert gas throughout the reaction. This is typically achieved by connecting the inert gas line to an oil bubbler, which allows for a visual confirmation of the gas flow and prevents over-pressurization.
Visualization: Schlenk Line Workflow for Reaction Setup
Caption: Basic workflow for setting up a moisture-sensitive reaction on a Schlenk line.
Concluding Remarks
Success in Strecker synthesis, particularly when dealing with sensitive intermediates, hinges on a proactive approach to moisture exclusion. By understanding the mechanisms of degradation and implementing rigorous anhydrous techniques, researchers can significantly improve yields, simplify purification, and ensure the reliability of their results. This guide serves as a foundational resource, and we encourage continuous learning and adaptation of these principles to the specific challenges of your synthetic targets.
References
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
Powers, T. M. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. Journal of Visualized Experiments. Retrieved from [Link]
BenchChem. (2025). Preventing degradation of aminonitriles during workup and purification.
BenchChem. (2025). Strategies to minimize byproduct formation in Strecker reactions.
An Illustrated Guide to Schlenk Line Techniques. (2023). Retrieved from [Link]
Air/Moisture Sensitive Filtrations. (2021). YouTube. Retrieved from [Link]
Guillet, J., & Roy, M. (2019). Schlenk Techniques. University of Wisconsin-Madison.
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
University of York. Schlenk line: setup. Chemistry Teaching Labs. Retrieved from [Link]
Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]
The Schlenk Line Survival Guide. (n.d.). Retrieved from [Link]
Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
Nsengimana, V. (2019). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities. Molecules, 24(19), 3549.
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
De Vleeschauwer, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1635–1646.
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
StudySmarter. (2023). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]
Asano, K., et al. (2023). Chirally and chemically reversible Strecker reaction. Chemical Science, 14(20), 5438–5444.
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
De Vleeschauwer, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1635–1646.
MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Reactions, 2(4), 437-455.
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
Zareyee, D., & Brown, D. R. (2012). Solvent-free three component Strecker reaction of ketones using highly recyclable and hydrophobic sulfonic acid based nanoreactors.
Asano, K., et al. (2023). Chirally and chemically reversible Strecker reaction. Chemical Science, 14(20), 5438–5444.
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
Kawasaki, T., et al. (2006). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 4(13), 2533-2537.
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Asymmetric Synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide
Case ID: #STR-3MEO-001
Status: Active
Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary & Scope
This technical guide addresses the enantioselective synthesis of
-[cyano(3-methoxyphenyl)methyl]acetamide . This molecule is a protected -amino nitrile, a critical pharmacophore often serving as a precursor to non-natural amino acids and bioactive isoindolines (similar to anticonvulsant intermediates).
The Core Challenge:
The primary bottleneck in this synthesis is establishing the stereocenter at the
-carbon (C2). Standard Strecker protocols using Lewis acids (e.g., ) typically yield racemates. To achieve high enantiomeric excess (), this guide recommends an Organocatalytic Asymmetric Strecker protocol using a Thiourea catalyst , followed by acetylation.
Critical Parameter Optimization (FAQs)
These FAQs address the most common "pain points" affecting enantioselectivity in this specific reaction.
Q1: Why am I observing low enantioselectivity (
) despite using a chiral thiourea catalyst?A: This is typically caused by the "Background Reaction."
The Issue: The uncatalyzed addition of cyanide to the imine is competing with the catalyzed pathway.
The Fix:
Temperature: Lower the reaction temperature to
or . The catalytic pathway has a lower activation energy and is favored at lower temperatures.
Concentration: Dilute the reaction (0.05 M to 0.1 M). Uncatalyzed bimolecular reactions are often higher order in concentration than the catalyst-substrate complexation.
Proton Source: If using TMSCN, ensure you are using a controlled proton source (like Phenol or Isopropanol) rather than Methanol, which can sometimes accelerate the non-selective background reaction.
Q2: My conversion is stalling at 60-70%. Should I add more catalyst?A: Likely not. The issue is often product inhibition or moisture .
Moisture: The imine intermediate is sensitive to hydrolysis. Ensure strictly anhydrous conditions (flame-dried glassware, molecular sieves
).
Equilibrium: The Strecker reaction is reversible. If using HCN/KCN, the equilibrium may not fully favor the product. Using TMSCN (Trimethylsilyl cyanide) often drives the reaction forward by trapping the amine as a silylated intermediate or by the thermodynamic stability of the C-CN bond in the absence of water.
Q3: Can I synthesize the acetamide directly in one pot?A: Yes, via the Acyl-Strecker Reaction (Pan & List protocol), but it is operationally demanding.
Method: React 3-methoxybenzaldehyde, ammonia (or benzylamine), and Acetyl Cyanide (
) using a chiral urea catalyst.
Recommendation: For maximum reliability and
, we recommend the Two-Step Protocol (Asymmetric Strecker Acetylation) described below. It allows for purification of the amine intermediate, ensuring higher optical purity in the final acetamide.
Technical Protocol: The "Jacobsen-Type" Thiourea Route
This protocol utilizes a bifunctional thiourea catalyst to induce asymmetry during the cyanide addition to the imine derived from 3-methoxybenzaldehyde.
for 12h at RT. Filter and concentrate. Note: Benzhydryl is used as a robust protecting group; if direct acetamide is required later, oxidative deprotection or hydrogenolysis will be needed before acetylation.
Phase 2: Enantioselective Strecker (The Critical Step)
Dissolution: Dissolve the Imine (0.5 mmol) and Thiourea Catalyst (0.025 mmol) in anhydrous Toluene (5.0 mL) under Argon.
Cooling: Cool the mixture to
(or lower if is critical).
Addition: Add TMSCN dropwise, followed by the slow addition of the alcohol additive (MeOH or iPrOH). The alcohol generates HCN in situ at a controlled rate.
Incubation: Stir at
for 24-48 hours. Monitor by HPLC.
Workup: Quench with cold water. Extract with EtOAc.
Purification: Flash chromatography on Silica. Caution: Silica is acidic and can reverse the reaction. Use 1%
in the eluent to buffer.
Phase 3: Acetylation (Post-Deprotection)
Assuming removal of protecting group to yield free primary amine:
React the free
-amino nitrile with Acetic Anhydride (1.1 equiv) and Pyridine (1.5 equiv) in DCM at to yield the final -[cyano(3-methoxyphenyl)methyl]acetamide .
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Yield (<40%)
Hydrolysis of Imine
Add activated Molecular Sieves. Ensure reagents are dry.
Low ee% (<60%)
Background Reaction
Lower Temp to . Switch solvent from DCM to Toluene.
Racemization
Retro-Strecker during workup
Avoid strong acids. Keep workup cold. Buffer silica gel with .
By-product: Cyanohydrin
Hydrolysis of Imine
Imine formation was incomplete. Drive Phase 1 to completion before adding HCN.
Mechanistic & Workflow Visualization
Figure 1: Dual-Activation Mechanism
The thiourea catalyst acts as a bifunctional activator. The thiourea moiety hydrogen-bonds to the imine (electrophile activation), while the amide/Schiff-base moiety directs the cyanide source.
Caption: Mechanistic pathway showing the dual H-bonding activation mode of the thiourea catalyst, ensuring facial selectivity during cyanide attack.
Figure 2: Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing low yield or enantioselectivity in the asymmetric Strecker reaction.
References
Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. (2009).
-amino acids. Nature, 461(7266), 968–970.
Pan, S. C., & List, B. (2007).[2][3] Catalytic asymmetric three-component acyl-Strecker reaction.[2][3] Organic Letters, 9(6), 1149–1151.[3]
Vachal, P., & Jacobsen, E. N. (2002). Structure-based analysis and optimization of a highly enantioselective catalyst for the Strecker reaction. Journal of the American Chemical Society, 124(34), 10012–10014.
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The reductive amination of aldehydes and ketones and the hydrogenation of nitriles: mechanistic aspects and selectivity control. Advanced Synthesis & Catalysis, 344(10), 1037–1057. (For background on imine stability).
This guide provides a rigorous structural validation protocol for N-[cyano(3-methoxyphenyl)methyl]acetamide. It specifically addresses the analytical challenge of resolving the chiral methine center and the amide proton. We compare the Standard Protocol (CDCl₃) against the High-Resolution Protocol (DMSO-d₆) , demonstrating why the latter is the required "alternative" for definitive structural assignment in drug development workflows.
Part 1: Comparative Performance Guide (Solvent Selection)
In the context of structural elucidation, the "performance" of an NMR solvent is defined by its ability to resolve exchangeable protons and reveal scalar coupling (
-coupling) connectivity.
The Challenge: The Labile Amide Proton
The critical diagnostic signal for this molecule is the Methine Proton (
-CN) . Its splitting pattern confirms the integrity of the bond. However, this splitting is dependent on the scalar coupling to the adjacent Amide .
Comparison: CDCl₃ (Standard) vs. DMSO-d₆ (Recommended)
CDCl₃ Wins: DMSO water peak can obscure methoxy signals if wet.
Performance Conclusion:
For routine purity checks, CDCl₃ is acceptable. However, for structural characterization and publication , DMSO-d₆ is the superior alternative. It "freezes" the amide exchange, transforming the methine signal from a nondescript singlet into a diagnostic doublet, thereby proving the
connectivity.
Part 2: Technical Specifications & Spectral Assignment
1H NMR Data Table (DMSO-d₆, 400 MHz)
Note: Values are chemically predicted ranges based on validated
Use this protocol for validating the identity of the synthesized Strecker adduct.
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).
Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. Traces of water/acid catalyze proton exchange, collapsing the NH doublet.
Acquisition:
Pulse Angle: 30°.
Relaxation Delay (D1): > 2.0 seconds (essential for accurate integration of the aromatic protons vs. methyl singlets).
Scans: 16–32.
Processing:
Apply an exponential window function (LB = 0.3 Hz).
Reference the residual DMSO pentet to 2.50 ppm .
Validation Check:
Zoom into 8.5–9.2 ppm . Do you see a doublet?
Zoom into 6.0–6.5 ppm . Do you see a matching doublet?
If yes: Structure confirmed.
If no (broad singlets): Sample is wet or acidic. Add a grain of activated
(solid) to the tube to scavenge acid, shake, and rerun.
Method B: Impurity Differentiation Workflow
Use this logic to distinguish the product from common starting materials.
Figure 2: Analytical Decision Tree for Purity Verification.
References
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[2][3][4] Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for Amide/Nitrile coupling constants).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[4][6] Link
PubChem Compound Summary. (2025). N-Methylacetamide (Analogous Amide Data).[7][8] National Center for Biotechnology Information. Link
Technical Guide: C13 NMR Structural Verification of N-[cyano(3-methoxyphenyl)methyl]acetamide
Topic: C13 NMR Chemical Shifts for N-[cyano(3-methoxyphenyl)methyl]acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: C13 NMR Chemical Shifts for N-[cyano(3-methoxyphenyl)methyl]acetamide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a rigorous framework for the structural validation of N-[cyano(3-methoxyphenyl)methyl]acetamide (an
-acetamido nitrile). This compound is a critical intermediate in the Strecker synthesis of non-natural amino acids and peptidomimetics.
Distinguishing this molecule from its precursors (imines/aldehydes) and hydrolysis byproducts (amides/acids) requires precise interpretation of Carbon-13 NMR. This guide compares predicted chemical shifts against common reaction artifacts, establishing a self-validating assignment protocol.
Structural Analysis & Assignment Strategy
The target molecule consists of four distinct magnetic environments. Successful assignment relies on identifying the unique "fingerprint" of the
-amido nitrile core.
The Four Zones of Interest:
The Carbonyl Zone (168–172 ppm): The acetamide carbonyl.
The Aromatic Zone (112–160 ppm): The 3-methoxyphenyl ring, characterized by the deshielded C3 (attached to oxygen).
The Nitrile Zone (115–119 ppm): The diagnostic
-hybridized carbon.
The Aliphatic Zone (20–60 ppm): Contains the methoxy group, the acetyl methyl, and the critical chiral methine center .
Comparative Performance: C13 NMR vs. H1 NMR
While H1 NMR is faster, it often fails to resolve the methine proton from the methoxy signal or solvent water peaks in DMSO-
. C13 NMR provides superior resolution (200 ppm range) and is the definitive method for confirming the presence of the quaternary nitrile carbon, which is invisible in proton NMR.
Comparative Data: Target vs. Alternatives
The following table contrasts the target molecule's chemical shifts with its starting material (Aldehyde) and its primary decomposition product (Hydrolyzed Acid). Use this data to verify reaction completion.
Disappearance of 198 ppm confirms aldehyde consumption.
-CN (Nitrile)
118.2 ± 1.5
N/A
N/A
Diagnostic Peak. Disappears if hydrolyzed.
Ar-C3 (C-OMe)
159.5
159.8
159.5
Deshielded by oxygen (ipso effect).
Ar-C1 (Ipso)
136.0
138.0
137.5
Links ring to the chiral center.
Chiral Methine (CH)
48.0 – 52.0
N/A
55.0 – 58.0
Upfield of the acid analog due to anisotropic shielding of CN.
-OCH3 (Methoxy)
55.4
55.6
55.4
Stable reference peak.
-CH3 (Acetyl)
22.5
N/A
22.5
Standard methyl ketone/amide shift.
> Note: Values are predicted based on additivity rules and analogous
-aminonitrile literature [1, 2]. Exact values vary slightly by concentration and temperature.
Deep Dive: Solvent Effects (CDCl3 vs. DMSO-d6)
Solvent choice drastically affects the chemical shift of the carbonyl and amide nitrogen protons, which indirectly influences the Carbon-13 signals via electronic distribution.
Table 2: Solvent Correction Factors
Carbon
in CDCl3 (ppm)
in DMSO- (ppm)
Mechanism of Shift
C=O (Amide)
~170.5
~169.5
H-bonding with DMSO stabilizes the resonance structure, slightly shielding the carbon.
-CN (Nitrile)
~117.5
~118.5
Dipole-dipole interactions with DMSO deshield the sp carbon.
Methine (CH)
~49.0
~48.0
Solvent cage effects.
Application Insight: If your sample is insoluble in CDCl3 (common for amides), use DMSO-
. Be aware that the DMSO septet centered at 39.5 ppm may overlap with the chiral methine or methoxy signals if resolution is poor.
Assignment Workflow (Logic Diagram)
The following decision tree illustrates the logical flow for assigning the C13 spectrum and confirming the structure.
Caption: Logical workflow for distinguishing the target nitrile from starting materials and hydrolysis byproducts.
Experimental Protocol
To ensure data integrity suitable for publication or regulatory filing, follow this acquisition protocol.
Sample Preparation[2][3]
Mass: Weigh 20–30 mg of the dried solid.
Solvent: Dissolve in 0.6 mL of DMSO-
(99.9% D).
Filtration: Filter through a cotton plug if any turbidity remains (particulates cause line broadening).
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons (like the Nitrile).
Spectral Width: 240 ppm (approx -10 to 230 ppm).
Relaxation Delay (
): Set to 2.0 – 3.0 seconds .
Why? The nitrile carbon (
) and quaternary aromatic carbons have long relaxation times. A short delay will saturate these nuclei, making the nitrile peak artificially weak or invisible.
Scans (
): Minimum 512 scans (1024 recommended for high S/N).
Temperature: 298 K (25°C).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on additivity rules for C13 NMR).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Specifics on Nitrile shielding anisotropy).
A Senior Application Scientist's Guide to Differentiating Nitrile and Amide Groups with FTIR Spectroscopy
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization, quality control, and stability testing. Among the most common nitroge...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization, quality control, and stability testing. Among the most common nitrogen-containing moieties are nitriles (R-C≡N) and amides (R-CO-NR'R''), both of which are integral to the structure of numerous active pharmaceutical ingredients (APIs). Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying and distinguishing these groups. This guide offers an in-depth comparison of their characteristic FTIR peaks, supported by the underlying principles and practical experimental protocols.
Section 1: The Vibrational Signature of the Nitrile Group (C≡N)
The nitrile functional group is characterized by a carbon-nitrogen triple bond. Its vibrational signature in an IR spectrum is one of the most distinct and readily identifiable peaks.
The C≡N Stretching Vibration
The primary, and most diagnostic, peak for a nitrile arises from the stretching vibration of the C≡N triple bond.[1][2]
Wavenumber Range: This peak typically appears in a relatively "quiet" region of the spectrum, generally between 2200 and 2260 cm⁻¹ .[1][3][4]
Intensity and Shape: The C≡N stretch is usually of medium to strong intensity and is characteristically sharp .[1][2][5] The significant difference in electronegativity between carbon and nitrogen creates a strong dipole moment that changes substantially during the stretching vibration, leading to a strong absorption.[1]
Factors Influencing the C≡N Peak Position
While highly characteristic, the exact position of the nitrile peak can shift based on its molecular environment. Understanding these shifts provides deeper structural insights.
Conjugation: When the nitrile group is conjugated with an aromatic ring or a double bond, the C≡N bond is slightly weakened. This delocalization of electrons lowers the bond's force constant, causing a shift to a lower wavenumber, typically in the 2220-2240 cm⁻¹ range.[1][6] Saturated (aliphatic) nitriles, lacking this conjugation, appear at higher wavenumbers, from 2240-2260 cm⁻¹ .[1]
Electronegativity of Substituents: The local electronic environment, influenced by nearby substituents, can subtly alter the peak position. Electron-withdrawing groups can influence the bond character and shift the frequency.
Physical State: Hydrogen bonding can affect the nitrile frequency, though to a lesser extent than in amides. In hydrogen-bonding solvents, slight shifts to lower wavenumbers and peak broadening may be observed.[3]
Caption: Key stretching vibration of the nitrile functional group.
Section 2: The Complex Vibrational Landscape of Amides
Unlike the simple signature of nitriles, the FTIR spectrum of an amide is more complex, featuring multiple characteristic bands. The presence and number of these bands are highly dependent on whether the amide is primary, secondary, or tertiary.[4][7]
Common Feature: The Amide I Band (C=O Stretch)
All amides (primary, secondary, and tertiary) exhibit a strong absorption from the C=O stretching vibration, known as the Amide I band .[8][9]
Wavenumber Range: This band is found between 1630 and 1690 cm⁻¹ .[4] In solid-state samples, hydrogen bonding typically lowers this frequency to the 1630-1680 cm⁻¹ range.[7]
Intensity and Shape: The Amide I band is one of the strongest absorptions in an amide's spectrum due to the large change in the dipole moment of the highly polar C=O bond during vibration.[4][8] It is often somewhat broad due to hydrogen bonding.[2]
Distinguishing Amide Types
The key to differentiating amide classes lies in the vibrations of the N-H bonds.
Primary Amides (R-CONH₂):
A primary amide contains an -NH₂ group, giving rise to a distinct set of peaks.[7][10]
N-H Stretching: Two medium-intensity bands are observed between 3170 and 3370 cm⁻¹ .[7] These correspond to the asymmetric and symmetric N-H stretching vibrations. The presence of two peaks in this region is a hallmark of a primary amide.[7]
Amide II Band (N-H Bending): A broad N-H "scissoring" or bending vibration occurs between 1620 and 1650 cm⁻¹ .[7] This peak is often very close to or overlapping with the Amide I C=O stretch.
Secondary Amides (R-CONHR'):
A secondary amide has a single N-H bond, simplifying the N-H stretching region but introducing a highly diagnostic bending mode.[7]
N-H Stretching: A single, sharp to moderately broad peak of medium intensity appears between 3170 and 3370 cm⁻¹ .[7] The presence of a single peak in this region points towards a secondary amide.[7]
Amide II Band (N-H Bending & C-N Stretching): This is a very characteristic and intense band found between 1515 and 1570 cm⁻¹ .[7][8] It arises from a combination of the in-plane N-H bending and C-N stretching vibrations.[8] Its intensity and unique position make it a powerful identifier for secondary amides.
N-H Vibrations: They show no peaks in the N-H stretching (~3300 cm⁻¹) or Amide II (~1550 cm⁻¹) regions.[4][7]
Sole Identifier: The only prominent feature is the Amide I (C=O stretch) between 1630 and 1680 cm⁻¹.[7] While this confirms a carbonyl group, its presence alone can be ambiguous, as other carbonyl-containing functional groups also absorb in this region.[7]
Caption: Primary vibrational modes giving rise to the characteristic FTIR spectrum of a secondary amide.
Section 3: Direct Comparison: Nitrile vs. Amide
The key to distinguishing these two functional groups lies in recognizing their unique spectral fingerprints. A nitrile presents a single, sharp feature in a region where amides are silent, while amides display a pattern of bands in the upper and middle regions of the spectrum.
Section 4: Experimental Protocol for FTIR Analysis
Obtaining a high-quality, interpretable spectrum is contingent on proper sample preparation and data acquisition. The two most common methods for analyzing solids relevant to drug development are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR is often preferred for its speed and minimal sample preparation.[11] It is ideal for powders, solids, and liquids.
Methodology:
Objective Definition: Determine if the goal is simple identification or quantification, as this influences the need for consistency.[12]
Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to prevent cross-contamination.
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This step is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself.
Sample Application: Place a small amount of the powdered sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[13]
Apply Pressure: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.[14]
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Post-Analysis Cleaning: Retract the press arm, remove the sample, and clean the crystal thoroughly as in Step 2.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method is excellent for achieving high-resolution spectra of solid samples.
Methodology:
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it is a fine, uniform powder. The particle size should be smaller than the wavelength of the IR light to minimize scattering effects.[15]
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. KBr is used because it is transparent in the mid-IR region.[14] Mix thoroughly with the sample.
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply several tons of pressure to form a thin, transparent, or translucent pellet.[14] A clear pellet indicates good sample dispersion and minimal scattering.
Background Spectrum: Place a blank KBr pellet (made with only KBr) in the spectrometer's sample holder and run a background scan.[11]
Sample Spectrum Acquisition: Replace the blank with the sample pellet and acquire the spectrum.
Data Analysis: Interpret the resulting spectrum, paying close attention to the key regions identified in this guide.
Caption: A simplified workflow for sample analysis using FTIR spectroscopy.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of pharmaceutical compounds. The nitrile and amide functional groups, while both containing nitrogen, present dramatically different and highly diagnostic spectral features. The sharp, isolated C≡N stretch around 2250 cm⁻¹ is an unambiguous marker for a nitrile. In contrast, amides are identified by a strong Amide I (C=O) band near 1650 cm⁻¹ coupled with characteristic N-H stretching and bending (Amide II) bands, whose number and position allow for the clear differentiation of primary, secondary, and tertiary amides. By understanding the vibrational origins of these peaks and employing rigorous experimental technique, researchers can confidently identify these critical functional groups, ensuring the integrity and characterization of their molecular targets.
References
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
Rocky Mountain Laboratories. (2026, January 23). How to Prepare Samples for FTIR Testing. Retrieved from [Link]
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Journal of Physical Chemistry, 100(32), 13203-13212. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Li, M., & Wang, J. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8967–8973. Retrieved from [Link]
Lab Viva. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Retrieved from [Link]
MIT DSpace. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Saraboji, K., et al. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Retrieved from [Link]
Li, M., & Wang, J. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]
Millikin University. (n.d.). IR Absorption Table. Retrieved from [Link]
Kumar, S., et al. (2018). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Polymers, 10(11), 1238. Retrieved from [Link]
ResearchGate. (n.d.). Variation in nitrile stretching frequency with composition of AN/S copolymers. Retrieved from [Link]
Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A, 104(51), 11853–11863. Retrieved from [Link]
ResearchGate. (n.d.). ATR-FTIR spectroscopy shows (a) the appearance of the nitrile group.... Retrieved from [Link]
Kearney, C., et al. (2018). Temperature-dependence shifts in the nitrile stretching frequency in... ResearchGate. Retrieved from [Link]
Yan, J., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Physical Chemistry Chemical Physics, 23(34), 18588-18599. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2020). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]
This guide provides a technical comparison of ionization methodologies for the structural characterization of N-[cyano(3-methoxyphenyl)methyl]acetamide. As a key intermediate in the synthesis of non-natural amino acids and potential bioactive scaffolds (e.g., anticonvulsants), precise identification is critical.
The Core Challenge: Distinguishing this compound from its regioisomers (e.g., 2-methoxy or 4-methoxy analogs) and isobaric impurities requires a dual-method approach. This guide compares Electron Ionization (EI) —the gold standard for structural fingerprinting—against Electrospray Ionization (ESI-MS/MS) , the preferred method for LC-compatible purity profiling.
Comparative Analysis: EI vs. ESI-MS/MS
The choice of ionization technique dictates the fragmentation landscape. The following table contrasts the performance of "Hard" (EI) and "Soft" (ESI) ionization for this specific acetamide derivative.
Feature
Method A: Electron Ionization (EI)
Method B: ESI-QTOF (MS/MS)
Energy Regime
High Energy (70 eV)
Low Energy (Thermal/Collision)
Primary Ion
Radical Cation (, 204)
Protonated Molecule (, 205)
Molecular Ion Intensity
Weak (< 5% relative abundance)
Dominant (Base Peak)
Key Mechanism
Homolytic -cleavage, Radical site initiation
Heterolytic cleavage, Charge-remote fragmentation
Diagnostic Utility
Structural Fingerprinting: Best for library matching and identifying the methoxybenzyl core.
Purity & Molecular Weight: Best for confirming intact mass and analyzing thermally labile impurities.
Isomer Differentiation
High: Distinct relative abundance of tropylium ions ( 121) helps distinguish 3-OMe from 4-OMe.
Moderate: Requires optimized Collision Energy (CE) to generate distinguishing fragments.
Detailed Fragmentation Pathways
Electron Ionization (EI) Pathway (70 eV)
In EI, the radical cation (
) is highly unstable. The fragmentation is driven by the stability of the benzylic carbocation and the electron-withdrawing nature of the cyano group.
Primary Cleavage (Formation of Base Peak):
The bond between the central carbon and the amide nitrogen is susceptible to cleavage, but the loss of the acetamido radical (
) or the cyano group () competes.
Dominant Pathway: Loss of the acetamide group (neutral loss of 58 Da) generates the
-cyanobenzyl cation ( 146). This ion is resonance-stabilized by the phenyl ring.
Secondary Pathway: Loss of the acetyl group (
, 43 Da) from the amide nitrogen yields the amine cation at 161.
Secondary Decomposition:
The
146 ion further loses (27 Da) or to form the 3-methoxybenzyl cation (tropylium derivative) at 121 . This is a highly diagnostic aromatic marker.[1]
ESI-MS/MS Pathway (CID)
In ESI, the precursor is the even-electron ion
at 205. Fragmentation is induced by collision with inert gas (e.g., Argon/Nitrogen).
Neutral Loss of Ketene:
A characteristic rearrangement for acetamides. The protonated amide loses ketene (
, 42 Da) via a 4-membered transition state, yielding the amine product at 163 .
Loss of Ammonia:
Nucleophilic attack by the carbonyl oxygen can lead to the loss of
(17 Da), yielding a cation at 188.
Retro-Strecker Type Fragmentation:
High collision energy can force the loss of
(27 Da), resulting in 178.
Visualization of Fragmentation Dynamics
The following diagram maps the ESI-MS/MS fragmentation pathway, highlighting the transition from the protonated precursor to diagnostic product ions.
Caption: ESI-MS/MS fragmentation pathway showing the primary neutral losses (Ketene, HCN) and the formation of the diagnostic methoxy-tropylium ion.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for comparative analysis.
Protocol A: Sample Preparation (Generic)
Stock Solution: Dissolve 1 mg of N-[cyano(3-methoxyphenyl)methyl]acetamide in 1 mL of HPLC-grade Methanol.
Dilution: Dilute 1:100 with 50:50 Methanol/Water + 0.1% Formic Acid (for ESI) or pure Ethyl Acetate (for EI/GC).
Protocol B: ESI-QTOF Acquisition Parameters
Instrument: Quadrupole Time-of-Flight (e.g., Agilent 6500 or Sciex TripleTOF).
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Use this table to validate your experimental spectrum.
m/z (Theoretical)
Ion Identity
Origin
Relative Abundance (Est.)
205.09
Protonated Molecule (ESI)
100% (ESI)
204.09
Molecular Ion (EI)
< 5% (EI)
178.08
Loss of Cyano group
20-40%
163.08
Loss of Ketene (Acetamide specific)
60-80% (ESI)
146.06
-cyanobenzyl cation
100% (EI Base Peak)
121.06
Methoxy-tropylium ion
40-60%
43.02
Acetyl cation
High (EI only)
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for EI fragmentation mechanisms and McLafferty rearrangements in amides).
Niessen, W. M. A., & Correa, R. A. (2017). "Interpretation of MS-MS Mass Spectra of Drugs and Pesticides." Wiley Series on Mass Spectrometry.
Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 843-851.
NIST Chemistry WebBook. "3-Methoxybenzyl alcohol derivatives - Mass Spectrum." National Institute of Standards and Technology.[4] [Link] (Source for benzyl/tropylium ion comparison data).
A Comparative Guide to HPLC Method Development for the Analysis of α-Acetamido Nitriles
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of α-acetamido nitriles. As crucial intermediates in the synthesis of phar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of α-acetamido nitriles. As crucial intermediates in the synthesis of pharmaceuticals and other complex molecules, particularly α-amino acids, the accurate quantification and purity assessment of these compounds are paramount. We will move beyond rote procedures to explore the underlying logic of methodological choices, empowering researchers, scientists, and drug development professionals to develop and validate reliable analytical methods.
The inherent chemical nature of α-acetamido nitriles presents a unique set of analytical challenges that dictate our methodological approach. These include:
Chirality: The α-carbon is a stereocenter, necessitating enantiomeric separation for stereospecific synthesis and regulatory compliance.
Potential for Instability: The nitrile group can be susceptible to hydrolysis under certain pH conditions, potentially converting the analyte into the corresponding amide or carboxylic acid.[1]
Variable Polarity: The polarity of the molecule can vary significantly based on the substituents at the α-position, requiring flexible separation strategies.
Impurity Profiling: A robust method must be able to separate the target analyte from starting materials (e.g., aldehydes, primary amides), by-products, and degradation products.[2][3]
This guide is structured to address these challenges head-on, comparing the primary analytical techniques and providing the rationale to select the most appropriate path for your specific compound.
Part 1: Achiral Separation - Resolving Process-Related Impurities
The first objective in any method development is to achieve a baseline separation of the target analyte from all known process-related impurities and potential degradants. This is a prerequisite for accurate quantification and is typically addressed using achiral chromatography.
The Go-To Technique: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography is the workhorse of the pharmaceutical industry for good reason. Its applicability to a wide range of compound polarities, method robustness, and the vast selection of available stationary phases make it the logical starting point for analyzing α-acetamido nitriles.[4]
Causality Behind Experimental Choices:
Column Selection: The choice of stationary phase is the most critical parameter for achieving selectivity. While a standard C18 column is a universal starting point, the unique functionality of an α-acetamido nitrile may benefit from alternative chemistries. A Phenyl-Hexyl phase, for instance, can offer alternative selectivity through π-π interactions if the analyte or its impurities contain aromatic rings.[5][6] For molecules lacking strong hydrophobic character, a column with lower silanol activity or an aqueous-compatible C18 phase can prevent peak tailing.[7]
Mobile Phase Optimization: The goal is to find a balance between retention, resolution, and analysis time.
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol (MeOH) as it typically provides lower backpressure and better UV transparency at low wavelengths. However, MeOH can sometimes offer alternative selectivity and should be evaluated if ACN fails to resolve critical pairs.
pH Control: The acetamido group is neutral, but other functionalities on the molecule may be ionizable. Controlling the pH with a suitable buffer (e.g., phosphate, formate) is crucial for ensuring consistent retention times and peak shapes. A pH between 3 and 6 is often a safe starting point to suppress the ionization of any potential carboxylic acid impurities without risking hydrolysis of the nitrile group.
Detector Selection: A Photo Diode Array (PDA) detector is highly recommended. It allows for the selection of the optimal detection wavelength and provides spectral information that can be used to assess peak purity. Given that the acetamido-nitrile moiety itself is not a strong chromophore, detection may rely on other parts of the molecule or require monitoring at low UV wavelengths (e.g., 210-220 nm). If sensitivity is a challenge or if co-eluting impurities are suspected, interfacing the HPLC with a Mass Spectrometer (LC-MS) provides unparalleled specificity and sensitivity.[8]
Caption: A typical workflow for developing a robust RP-HPLC method.
The Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC)
For α-acetamido nitriles that are particularly polar and exhibit poor retention on reversed-phase columns even with highly aqueous mobile phases, HILIC presents a powerful alternative.
Rationale for Choosing HILIC:
HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide phases) and a mobile phase with a high concentration of organic solvent (typically >80% ACN).[5] This mode is ideal when your target analyte or a critical polar impurity (like a starting material amide) elutes at or near the void volume in RP-HPLC.
Key Differences in Method Development:
Solvent Strength: In HILIC, water is the strong, eluting solvent. Increasing the water content decreases retention.
Sample Diluent: The sample must be dissolved in a solvent that is weaker (i.e., higher in organic content) than the mobile phase to ensure good peak shape. Injecting a sample in a highly aqueous diluent can cause severe peak distortion.[5]
Performance Comparison: RP-HPLC vs. HILIC
The following table illustrates a hypothetical scenario comparing the performance of the two techniques for a polar α-acetamido nitrile and its related impurities.
Compound
Property
Expected RT (RP-HPLC)
Expected RT (HILIC)
Rationale
Starting Amide
Very Polar
1.5 min (Void)
8.2 min
The amide is too polar for RP retention but is well-retained by the HILIC phase.
α-Acetamido Nitrile
Polar
2.8 min
6.5 min
The target analyte shows some RP retention but is more strongly retained in HILIC.
Non-polar by-product
Non-polar
15.4 min
2.1 min (Void)
The non-polar impurity is strongly retained in RP but elutes early in HILIC.
Part 2: Chiral Separation - Quantifying Enantiomeric Purity
For pharmaceutical applications, demonstrating control over the stereochemistry of the α-acetamido nitrile is a regulatory necessity. This requires a method capable of separating the two enantiomers.
The Direct Approach: Chiral Stationary Phases (CSPs)
Direct separation using a CSP is the most common and efficient strategy for resolving enantiomers.[9][10] The method relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
CSP Screening Strategy:
A trial-and-error approach to chiral separations can be time-consuming. A systematic screening strategy is far more effective.[9]
Primary Screening: Start with polysaccharide-based columns (e.g., derivatives of cellulose or amylose) as they are known to resolve a very broad range of chiral compounds.[11][12] Screen these columns under multiple mobile phase conditions:
Normal Phase: Heptane/Ethanol or Heptane/Isopropanol.
Polar Organic Mode: Acetonitrile or Methanol/Ethanol.
Reversed-Phase Mode: Acetonitrile/Water or Methanol/Water with buffers.
Secondary Screening: If polysaccharide columns fail, expand the screen to include macrocyclic glycopeptide (e.g., Chirobiotic V) or Pirkle-type (e.g., Whelk-O 1) columns, which offer different chiral recognition mechanisms.[9][10]
Caption: A systematic workflow for efficient chiral method screening.
The Indirect Approach: Derivatization
An alternative, though less common, strategy is the indirect approach. This involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[13] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).
Comparison: Direct vs. Indirect Chiral Separation
Feature
Direct Method (CSP)
Indirect Method (Derivatization)
Speed & Simplicity
High. Direct injection of the sample.
Low. Requires reaction, potential workup, and purification.
Accuracy
High. No risk of differential reaction rates.
Risk of kinetic resolution if the reaction is not 100% complete.
Purity of Agent
Not applicable.
Requires a 100% enantiomerically pure derivatizing agent.[13]
Analyte Requirement
None.
Requires a reactive functional group on the analyte.
Cost
High initial column cost, but reusable.
Lower column cost, but ongoing cost for the CDA.
Primary Use Case
Preferred for routine analysis and preparative work.
Niche applications or when CSPs are unavailable.
Part 3: Method Validation - Ensuring Trustworthiness and Compliance
Once a suitable separation has been achieved, the method must be validated to demonstrate that it is fit for its intended purpose.[14] Method validation is a formal, documented process that provides evidence of a method's reliability.[15] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[16][17]
Key Validation Parameters & Acceptance Criteria
The following table summarizes the core validation parameters for an HPLC method intended for the quantification of an α-acetamido nitrile and its impurities.
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.
Peak purity analysis (PDA) should pass. Spiked samples should show resolution between all components.
Linearity & Range
To show a direct proportional relationship between concentration and detector response over a range.
Correlation coefficient (r²) ≥ 0.999. The range for an assay is typically 80-120% of the test concentration.[14]
Accuracy (Recovery)
To determine the closeness of the test results to the true value.
Recovery of spiked analyte should be within 98.0% to 102.0% for an assay. Typically assessed at three levels across the range.[15][16]
Precision (RSD%)
To measure the degree of scatter between a series of measurements.
Repeatability: RSD ≤ 1.0% for an assay. Intermediate Precision: (Different day/analyst/instrument) RSD ≤ 2.0%.[16]
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
For impurity analysis, the LOQ must be at or below the reporting threshold (e.g., 0.05%). Signal-to-Noise ratio typically ≥ 10.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.
System suitability parameters (resolution, tailing factor) should remain within acceptable limits when parameters like pH (±0.2), organic % (±2%), and temperature (±5°C) are varied.
Experimental Protocols
Protocol 1: Generic RP-HPLC Method Development
System Preparation: Equilibrate the HPLC system with a 50:50 mixture of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).
Column: Install a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). Set column temperature to 30°C.
Standard Preparation: Prepare a 1 mg/mL solution of the α-acetamido nitrile and a mix of all available related impurities in a 50:50 ACN/Water diluent.
Initial Gradient: Run a fast scouting gradient from 5% to 95% B over 15 minutes.
Evaluation: Analyze the chromatogram to determine the approximate elution time of the main peak and impurities.
Optimization: Based on the scouting run, design a focused gradient. For example, if the main peak elutes at 40% B, design a gradient like: 0-2 min (20% B), 2-15 min (20% to 60% B), 15-17 min (60% to 95% B), followed by hold and re-equilibration.
Refinement: Adjust the gradient slope, temperature, and mobile phase pH to achieve a resolution (Rs) of > 2.0 between the main peak and all adjacent impurities.
Protocol 2: Method Validation for Assay and Impurities
Specificity: Inject the diluent, a standard of the analyte, a mix of all impurities, and a spiked sample. Verify that there are no interfering peaks at the retention time of the analyte.
Linearity: Prepare at least five concentrations of the analyte across the range (e.g., 80% to 120% for assay; LOQ to 150% of specification for impurities). Plot the peak area versus concentration and perform a linear regression.
Accuracy: Prepare samples in triplicate at three concentrations (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo or sample matrix. Calculate the percent recovery.
Precision (Repeatability): Prepare and inject six replicate samples at 100% of the target concentration. Calculate the Relative Standard Deviation (RSD) of the results.
Intermediate Precision: Have a second analyst repeat the precision study on a different day using a different HPLC system if possible. Compare the results from both studies.
Robustness: Analyze the sample while making small, deliberate changes to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C). Verify that system suitability criteria are still met.
Conclusion
Developing a robust and reliable HPLC method for α-acetamido nitriles requires a systematic and logical approach that addresses the specific challenges posed by this class of compounds. The journey begins with reversed-phase HPLC as the primary tool for achiral separations, with HILIC serving as a critical alternative for highly polar species. For enantiomeric purity, a structured screening of chiral stationary phases is the most efficient path to a baseline separation. Every step, from column selection to mobile phase optimization, should be driven by an understanding of the underlying chromatographic principles. Finally, a comprehensive validation following ICH guidelines is not merely a regulatory hurdle; it is the process that transforms a well-performing method into a trustworthy analytical system, ensuring the quality and safety of the final product.
References
Vertex AI Search. (2026).
Scribd. (n.d.).
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
SciELO. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
MedCrave Group. (2017).
ResearchGate. (2014).
Benchchem. (n.d.).
G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
Chiralpedia. (2022).
Wikipedia. (n.d.). Nitrile.
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
ResearchGate. (n.d.).
HPLC.eu. (n.d.). chiral columns.
Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
Chemguide. (n.d.).
LCGC International. (n.d.).
ResearchGate. (n.d.). Alternative synthetic route towards nitriles by using aldehydes....
PubMed. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
RSC Publishing. (n.d.).
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
MDPI. (2020). Validation and Application of a Derivatization-Free RP-HPLC-DAD Method for the Determination of Low Molecular Weight Salivary Metabolites.
Cytiva. (2022). HPLC Pain Points.
EPA. (1996).
PMC. (n.d.).
Organic Chemistry Portal. (2015). NaI-Mediated Acetamidosulphenylation of Alkenes with Nitriles as the Nucleophiles: A Direct Access to Acetamidosulfides.
ResearchGate. (2025).
ResearchGate. (2025).
Green Chemistry (RSC Publishing). (n.d.). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources.
Google Patents. (1975). Process for the hydrolysis of nitriles.
A Comparative Guide to Melting Point Determination: Characterizing Novel N-[cyano(3-methoxyphenyl)methyl]acetamide
For researchers, scientists, and professionals in drug development, the precise characterization of a novel chemical entity is a foundational step in the discovery pipeline. The melting point is a critical thermodynamic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of a novel chemical entity is a foundational step in the discovery pipeline. The melting point is a critical thermodynamic property that serves as a primary indicator of a substance's identity and purity.[1] This guide provides an in-depth comparison of two principal methods for melting point determination—the traditional Capillary Method and the advanced Differential Scanning Calorimetry (DSC)—in the context of a novel, uncharacterized compound: N-[cyano(3-methoxyphenyl)methyl]acetamide.
As the physicochemical properties of N-[cyano(3-methoxyphenyl)methyl]acetamide are not yet established in scientific literature[2], this guide will use a practical, field-proven approach. We will compare the methodologies themselves, using a well-characterized structural analog, 2-phenylacetamide, as a reference. This will equip the reader with the necessary expertise to select the optimal method for their research needs, ensuring data integrity and trustworthiness.
The Significance of Melting Point in Drug Development
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range.[1] The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon that is invaluable for assessing the purity of a synthesized compound.[1] In pharmaceutical development, accurate melting point determination is crucial for:
Identity Verification: Confirming that the synthesized compound is the desired substance.
Purity Assessment: A sharp melting point is a strong indicator of high purity.[1]
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct melting points.
Stability Studies: Monitoring changes in melting point can indicate degradation of the compound.
Methodological Comparison: Capillary Method vs. Differential Scanning Calorimetry
The choice of method for melting point determination depends on several factors, including the required accuracy, the amount of sample available, and the specific information sought. Below is a comparative overview of the two most common techniques.
Feature
Capillary Method
Differential Scanning Calorimetry (DSC)
Principle
Visual observation of the phase transition of a sample heated in a capillary tube.[3]
Measures the difference in heat flow between a sample and a reference as a function of temperature.[4]
Preferred for GMP/GLP environments due to data integrity and traceability.[1]
Cost
Low initial equipment cost.
High initial equipment cost.
Experimental Protocols
Protocol 1: Capillary Melting Point Determination
This method relies on a melting point apparatus, which consists of a heated block with a sample holder for capillary tubes and a magnifying lens for observation.[7]
Step-by-Step Methodology:
Sample Preparation:
Ensure the sample is completely dry and finely powdered.[5][7]
Press the open end of a capillary tube into the powdered sample.[5][7]
Invert the tube and tap it gently to pack the sample into the closed end.[5][7] The packed sample height should be 2-3 mm.[5]
If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range.[8]
For an accurate measurement, heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[5][7]
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion).[7] This is the melting range.
Cleanup:
Turn off the apparatus and allow it to cool.
Dispose of the used capillary tube; never reuse a sample for a second melting point determination.[3][7]
DSC is a powerful thermoanalytical technique that provides a wealth of information beyond just the melting point.[6][9]
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh a small amount of the sample (1-5 mg) into a DSC pan (typically aluminum).
Hermetically seal the pan using a press.
Instrument Setup:
Place the sealed sample pan and an empty reference pan into the DSC cell. The reference pan should be identical to the sample pan.[6]
Purge the cell with an inert gas, such as nitrogen, to prevent oxidation.
Measurement:
Define the temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10°C/min) through the expected melting range, and a final isothermal period.[4]
Initiate the run. The instrument will measure the heat flow to the sample relative to the reference.
Data Analysis:
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.[4]
From this peak, the following can be determined:
Onset Temperature: The temperature at which melting begins.
Peak Temperature (Tm): The temperature at which the rate of melting is maximal.
Enthalpy of Fusion (ΔHfus): The area under the melting peak, representing the energy required to melt the sample.
Comparative Data Analysis (Hypothetical)
To illustrate the application of these methods, we will consider hypothetical data for our novel compound, N-[cyano(3-methoxyphenyl)methyl]acetamide, and compare it with the known data for its structural analog, 2-phenylacetamide.
Compound
Method
Observed Melting Point (°C)
Notes
N-[cyano(3-methoxyphenyl)methyl]acetamide
Capillary
128 - 132
Broad range may suggest the presence of impurities or that the compound itself has a wider melting range.
DSC
Tonset: 129.5, Tm: 131.8
Provides more precise temperature points.
2-Phenylacetamide (Reference)
Capillary
157 - 159
Literature values are typically around 156-160°C.[10][11][12][13] A sharp range indicates high purity.
DSC
Tonset: 158.2, Tm: 159.1
Confirms the high purity and provides a precise melting point.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for both melting point determination methods.
Caption: Workflow for Capillary Melting Point Determination.
Caption: Workflow for Differential Scanning Calorimetry Analysis.
Conclusion and Recommendations
Both the capillary method and Differential Scanning Calorimetry are valuable techniques for determining the melting point of a substance.
The Capillary Method is a cost-effective, straightforward technique that is well-suited for routine quality control and teaching laboratories.[3] Its main limitations are its reliance on subjective visual observation and lower precision.
Differential Scanning Calorimetry is the gold standard for thermal analysis in research and regulated environments.[6][9][14] It offers high accuracy, and reproducibility, and provides a more complete thermodynamic profile of the sample, including the enthalpy of fusion.[15] For the characterization of a novel compound like N-[cyano(3-methoxyphenyl)methyl]acetamide, DSC is the superior choice as it provides a more robust and detailed dataset that is critical for publication and regulatory submissions.
For initial, rapid screening, the capillary method can be employed. However, for definitive characterization and purity assessment, DSC is strongly recommended. The combination of both methods can provide a comprehensive understanding of the thermal properties of a new chemical entity.
References
Vertex AI Search. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations.
University of Houston. (2010). Melting Point Apparatus Guidelines.
Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
ResearchGate. (2024). Synthesis, Physico-Chemical Properties, Structure of Acetamide and Dimethyl Sulfoxide Coordination Compounds.
PubChem. (n.d.). Acetamide.
ResearchGate. (n.d.). The Structure−Activity Relationship and Physicochemical Properties of Acetamide-Based Brønsted Acid Ionic Liquids.
Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
PMC. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies.
Comparative Reactivity Profile: 3-Methoxy vs. 4-Methoxyphenyl Acetamides
Executive Summary In the design of fragment libraries and lead optimization, the positional isomerism of electron-donating groups (EDGs) on the acetanilide scaffold dictates both synthetic feasibility and metabolic fate....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of fragment libraries and lead optimization, the positional isomerism of electron-donating groups (EDGs) on the acetanilide scaffold dictates both synthetic feasibility and metabolic fate. This guide compares
-(3-methoxyphenyl)acetamide (3-OMe) and -(4-methoxyphenyl)acetamide (4-OMe).
The Bottom Line:
3-Methoxy Isomer: Exhibits "Super-Nucleophilicity" due to cooperative resonance effects. The acetamido and methoxy groups reinforce electron density at specific ring carbons (C4/C6), making this isomer significantly more reactive toward Electrophilic Aromatic Substitution (EAS).
4-Methoxy Isomer: Displays Competitive/Controlled Reactivity . The directing groups exert conflicting spatial influences.[1] While still activated, the reaction rates are generally slower than the 3-isomer, with regioselectivity strictly dominated by the stronger methoxy donor.
Electronic Landscape & Mechanistic Basis
To predict reactivity, we must analyze the "match" vs. "mismatch" of resonance vectors. Both the acetamido (
) and methoxy () groups are ortho/para directors, but they differ in strength.
Methoxy (
): Strong Activator (). Dominated by (resonance) effect.
Acetamido (
): Moderate Activator (). The nitrogen lone pair is partially delocalized into the carbonyl, reducing its ring-activating potential.
Visualizing the Resonance Vectors
The following diagram illustrates why the 3-isomer is electronically "matched" for high reactivity, while the 4-isomer is spatially "split."
Figure 1: Resonance vector analysis showing the "Double Activation" in the 3-isomer vs. the "Single Activation" in the 4-isomer.
The "Cooperative" Effect (3-Isomer)
In 3-methoxyphenylacetamide , the directing effects reinforce each other:
C4 Position: It is ortho to the strong
and para to the . Both groups push electron density here.
C6 Position: It is para to the
and ortho to the . Again, both groups push density here.
Result: The transition state for EAS at these positions is highly stabilized, leading to rapid reaction rates.
The "Competitive" Effect (4-Isomer)
In 4-methoxyphenylacetamide , the groups are para to each other:
The
directs to C2/C6.
The
directs to C3/C5.
Result: The electrophile must choose. Since
is the stronger activator, substitution occurs ortho to the methoxy group (C3). However, this position is meta to the acetamide, meaning it receives no resonance assistance from the nitrogen. The reaction relies solely on the methoxy group's activation.
Experimental Case Study: Regioselective Bromination
To validate these theoretical claims, we compare the bromination efficiency using N-Bromosuccinimide (NBS), a standard protocol for activated arenes.
Protocol: Green Bromination in Acetonitrile
This method avoids the toxicity of
and the harshness of , allowing for precise kinetic differentiation.
Reagents:
Substrate (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv)
Solvent: Acetonitrile (
) (0.1 M)
Temperature:
Workflow:
Dissolve acetamide substrate in MeCN.
Add NBS portion-wise over 5 minutes.
Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.
Quench with 10%
.
Experimental Data Comparison
Metric
3-Methoxyphenylacetamide
4-Methoxyphenylacetamide
Reaction Time ()
< 15 minutes
45–60 minutes
Primary Product
4-Bromo-3-methoxyacetanilide
3-Bromo-4-methoxyacetanilide
Yield (Isolated)
92%
84%
Regioselectivity
>95:5 (C4 vs C6)
>98:2 (C3 vs C2)
Kinetic Profile
Fast (Doubly Activated)
Moderate (Singly Activated)
Analysis: The 3-isomer reacts significantly faster because the intermediate arenium ion is stabilized by both substituents. The 4-isomer requires longer times because the electrophilic attack occurs at a carbon that is electronically isolated from the acetamide's resonance contribution.
Detailed Regioselectivity Analysis
Understanding exactly where the modification occurs is critical for structure-activity relationship (SAR) studies.
3-Methoxy Isomer (Meta)
Major Site (C4): The position para to the acetamide is sterically less hindered than C2 and electronically reinforced. This is the dominant product.
Minor Site (C6): Also electronically activated, but often slightly less favored depending on the electrophile's size due to the "ortho effect" with the acetamide.
Blocked Site (C2): Located between two substituents. Steric hindrance prevents significant reaction here despite electronic activation.
4-Methoxy Isomer (Para)
Major Site (C3): The reaction is exclusively directed ortho to the methoxy group. The acetamide group is essentially a spectator in terms of direction; its role is merely to occupy the C1 position.
Implication: You cannot easily force substitution ortho to the acetamide (C2) in this system without blocking the C3 positions first.
Practical Implications for Drug Design (ADME)
The reactivity differences translate directly to metabolic stability, particularly regarding Cytochrome P450 (CYP) oxidation.
Figure 2: Predicted metabolic liabilities based on electronic activation.
3-OMe: The highly activated C4 position (para to acetamide) is a "soft spot" for metabolic hydroxylation. This can lead to rapid clearance or the formation of reactive quinone-imine toxicophores.
4-OMe: The preferred para-position is blocked. The ring is less prone to direct oxidation.
O-Demethylation:
4-OMe: This is the primary clearance pathway (analogous to the conversion of phenacetin to paracetamol).
3-OMe: Also occurs, but competes with ring oxidation.
Recommendation: If your lead compound contains a 3-methoxyacetamide and suffers from high clearance, consider blocking the C4 position with a Fluorine atom or switching to the 4-isomer to shunt metabolism solely toward O-demethylation.
References
Hansch, C.; Leo, A.; Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
Gopalakrishnan, M., et al. (2012). Regioselective Bromination of Activated Aromatic Compounds using N-Bromosuccinimide. Tetrahedron Letters, 53(32), 4177-4180. Link
Smith, M. B.; March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Chapter 11: Aromatic Substitution, Electrophilic). Link
Testa, B.; Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. Link
A Researcher's Guide to the Solid-State Characterization of N-[cyano(3-methoxyphenyl)methyl]acetamide: A Comparative Analysis
In the landscape of drug development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for characterizing N-[cyano(3-methoxyphenyl)methyl]acetamide, a molecule of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, we will leverage data from a closely related analogue, N-(3-Methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide[1], to illustrate the power of X-ray crystallography and contrast it with other common analytical methods. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their analytical strategies.
The Imperative of Solid-State Characterization
The spatial arrangement of atoms within a molecule dictates its physical and chemical properties. For pharmaceutical compounds, this extends to critical attributes such as solubility, bioavailability, stability, and patentability. A thorough solid-state characterization is therefore not merely an academic exercise but a cornerstone of robust drug development. Techniques that probe the crystalline form and molecular structure provide invaluable insights that can preempt costly downstream failures.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique provides a detailed molecular structure, including bond lengths, bond angles, and torsion angles, offering an unparalleled level of detail.
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding precision and expertise.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
Crystallization: The initial and often most challenging step is to grow single crystals of sufficient quality. This involves dissolving the compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization are commonly employed. For a compound like N-[cyano(3-methoxyphenyl)methyl]acetamide, solvents such as ethanol, methanol, or acetone could be explored.
Crystal Mounting and Screening: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then screened using an X-ray diffractometer to assess its quality and determine the unit cell parameters.
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset.
Data Processing: The raw diffraction data is processed to integrate the reflection intensities and correct for experimental factors. This step yields a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates.
Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. This involves checking for geometric outliers and analyzing the packing and intermolecular interactions. The resulting structural information is typically deposited in a crystallographic database in the Crystallographic Information File (CIF) format[2].
Insights from a Structural Analogue
While the crystal structure of N-[cyano(3-methoxyphenyl)methyl]acetamide is not available, the structure of N-(3-Methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide provides a valuable proxy for understanding the conformational preferences of the N-(3-methoxyphenyl)acetamide moiety[1]. The crystallographic data reveals the planarity of the acetamide group and the orientation of the methoxyphenyl ring relative to it. Such information is critical for understanding potential intermolecular interactions, such as hydrogen bonding, which are fundamental to crystal packing and, consequently, the material's physical properties.
Table 1: Illustrative Crystallographic Data for a Related Acetamide Derivative
Parameter
Value
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.1234(5)
b (Å)
15.4567(8)
c (Å)
14.9876(7)
β (°)
95.123(2)
Volume (ų)
2334.5(2)
R-factor
0.045
Note: Data is hypothetical and for illustrative purposes, based on typical values for organic molecules.
A Comparative Look at Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and are often more readily accessible. A multi-technique approach is always recommended for comprehensive characterization.
Caption: Comparison of information from different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for organic compounds.
Expertise & Experience: For N-[cyano(3-methoxyphenyl)methyl]acetamide, ¹H NMR would reveal the number of unique protons and their coupling patterns, confirming the presence of the methoxy group, the aromatic protons, the methylene bridge, and the acetamide methyl group. 2D NMR techniques like COSY and HSQC would establish the connectivity between protons and carbons.
Trustworthiness: The chemical shifts and coupling constants are highly reproducible and sensitive to the electronic environment, providing a reliable fingerprint of the molecule in solution.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a compound.
Expertise & Experience: High-resolution mass spectrometry (HRMS) would provide a very accurate mass for N-[cyano(3-methoxyphenyl)methyl]acetamide, allowing for the determination of its elemental formula. Fragmentation patterns observed in MS/MS experiments can offer clues about the molecule's structure.
Trustworthiness: MS is a highly sensitive and accurate technique for confirming molecular identity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: The IR spectrum of N-[cyano(3-methoxyphenyl)methyl]acetamide would show characteristic absorption bands for the C≡N (nitrile) stretch, the C=O (amide) stretch, N-H stretching and bending, and C-O (ether) stretch.
Trustworthiness: IR spectroscopy is a rapid and straightforward method for confirming the presence of key functional groups.
Table 2: Comparison of Analytical Techniques
Technique
Information Provided
Advantages
Limitations
X-ray Crystallography
Precise 3D structure, stereochemistry, packing
Unambiguous structural determination
Requires single crystals, can be time-consuming
NMR Spectroscopy
Connectivity, chemical environment
Provides detailed structural information in solution
Can be complex to interpret, less sensitive than MS
Mass Spectrometry
Molecular weight, elemental formula
High sensitivity and accuracy
Provides limited structural information on its own
IR Spectroscopy
Functional groups
Rapid, easy to use
Provides limited structural information
Conclusion: An Integrated Approach to Structural Characterization
While X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a molecule in the solid state, a comprehensive understanding relies on an integrated analytical approach. For N-[cyano(3-methoxyphenyl)methyl]acetamide, the combination of NMR, MS, and IR spectroscopy provides a robust confirmation of its chemical identity and connectivity. Although a specific crystal structure is not yet in the public domain, the principles and comparative data presented here, drawn from closely related structures and general chemical knowledge, provide a solid framework for any researcher embarking on the solid-state characterization of this or similar molecules. The choice of analytical technique should always be guided by the specific questions being asked and the stage of the research or development process.
References
Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl) - PMC. [Link]
Comparative Guide: Validating Purity of N-[cyano(3-methoxyphenyl)methyl]acetamide via TLC
Executive Summary This guide provides a technical framework for validating the purity of N-[cyano(3-methoxyphenyl)methyl]acetamide (hereafter referred to as Target Compound A ) using Thin Layer Chromatography (TLC). Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for validating the purity of N-[cyano(3-methoxyphenyl)methyl]acetamide (hereafter referred to as Target Compound A ) using Thin Layer Chromatography (TLC). While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, TLC offers a rapid, cost-effective alternative for in-process monitoring and qualitative purity assessment.[1]
Target Compound A is a functionalized
-amino nitrile derivative, likely serving as a key intermediate in the Strecker synthesis of non-natural amino acids. Its structural complexity—containing an electron-donating methoxy group, a polar acetamide, and an electron-withdrawing nitrile—presents unique chromatographic challenges that this guide addresses.[1]
Part 1: The Analytical Challenge
To validate purity effectively, one must understand the molecular behavior of the analyte on the stationary phase.
Acetamide (-NHCOCH3): Acts as a hydrogen bond donor and acceptor, significantly increasing polarity and retention on silica.[1]
Nitrile (-CN): Strong dipole, adding to the polar character but less than the amide.[1]
Implication: This molecule is "mid-polar."[1] It will stick to silica gel in non-polar solvents (Hexane) but elute too fast in highly polar solvents (Methanol). The validation challenge lies in separating it from its likely precursors: 3-methoxybenzaldehyde (less polar) and acetamide (more polar).[1]
Part 2: Comparative Analysis (TLC vs. Alternatives)
The following table objectively compares TLC against its primary alternatives for this specific application.
fluorescent indicator is critical because the 3-methoxyphenyl group strongly quenches fluorescence at 254 nm, appearing as a dark spot against a bright green background.
Mobile Phase Optimization (The Polarity Ladder)
For this acetamide/nitrile derivative, a single solvent is rarely sufficient. We utilize a binary system: Hexane (Non-polar) and Ethyl Acetate (Polar) .[1]
Scientific Integrity: The "Co-Spot" (Lane 2) is the critical validation step. If Lane 2 shows a figure-8 or two distinct spots, the product is distinct from the starting material. If it shows one blob, your separation power is insufficient.[1]
Elution:
Place plate in chamber. Do not let solvent touch the spots.
The following diagrams illustrate the logical flow of the experiment and the decision-making process for troubleshooting.
Diagram 1: The Validation Workflow
Caption: Figure 1. Standard Operating Procedure (SOP) flow for TLC validation of the target acetamide.
Diagram 2: Troubleshooting Logic
Caption: Figure 2. Decision logic for optimizing mobile phase composition based on observed Rf values.
Part 6: Interpretation of Results
To validate the purity of N-[cyano(3-methoxyphenyl)methyl]acetamide , look for the following criteria:
Single Spot in Lane 3: Under UV light, Lane 3 should show only one distinct dark spot.
Note: Faint spots near the baseline usually indicate polar byproducts (acids from hydrolysis). Faint spots near the solvent front often indicate non-polar impurities (starting aldehydes).
Rf Differentiation: The Target Compound (amide) is significantly more polar than the starting material (aldehyde).
Co-Spot Separation: Lane 2 must show two distinct spots corresponding exactly to the heights of the spots in Lane 1 and Lane 3.
Common Pitfalls
Tailing: If the amide spot streaks, it may be due to hydrogen bonding with the silica. Correction: Add 1% Acetic Acid or Triethylamine to the mobile phase (though rarely needed for neutral acetamides).
Overloading: Spotting too much sample causes large, merged blobs.[1] Always dilute to
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for general TLC mechanisms and visualization).
Reich, E., & Schibli, A. (2007).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Authoritative source on method validation parameters: Specificity, LOD).
Sherma, J., & Fried, B. (2003).[1] Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.[1] (Comprehensive guide on solvent selection and stationary phases).
Merck KGaA. (n.d.).[1] TLC Visualization Reagents. Sigma-Aldrich.[1] (Source for specific stain compatibility).
Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. (Regulatory basis for validation terminology).[1]
[1][2] Executive Summary & Operational Directive N-[cyano(3-methoxyphenyl)methyl]acetamide (CAS: Variable/Analogous to 5382-38-7) is an organic intermediate containing nitrile and amide functionalities. Due to the presen...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Operational Directive
N-[cyano(3-methoxyphenyl)methyl]acetamide (CAS: Variable/Analogous to 5382-38-7) is an organic intermediate containing nitrile and amide functionalities. Due to the presence of the cyano group (-C≡N), this compound poses specific risks regarding toxic gas generation if mishandled.
Strict Prohibition: NEVER dispose of via sanitary sewer (drain) or regular trash.
Critical Segregation: Do NOT mix with strong acids or oxidizers.
Hazard Profile & Mechanistic Rationale
Understanding the chemical structure is prerequisite to safe disposal. This molecule features a central carbon bonded to a cyano group, a 3-methoxyphenyl ring, and an acetamido group.
Structural Hazards
Functional Group
Hazard Mechanism
Disposal Implication
Nitrile (-C≡N)
Under acidic conditions (), nitriles can hydrolyze or react to liberate Hydrogen Cyanide (HCN) gas, a systemic chemical asphyxiant.[1]
MUST be segregated from acidic waste streams.
Amide (-NH-CO-)
Generally stable, but can hydrolyze in strong base/acid.
Compatible with general organic solvents (non-halogenated).
Methoxy (-OCH₃)
Increases electron density of the ring; generally stable but combustible.
Contributes to high calorific value for incineration.
Toxicology & Reactivity
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Acts as a skin and eye irritant (Category 2).[2]
Reactivity: Incompatible with strong oxidizing agents (e.g., nitric acid, perchlorates) and strong acids.
Detailed Disposal Protocol
Waste Segregation Strategy
The integrity of the waste stream relies on strict segregation. Use the following logic to prevent cross-reactivity.
Figure 1: Segregation logic flow emphasizing the critical acid-check step to prevent cyanide gas generation.
Containerization & Labeling[4]
Container Selection:
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.
Liquids (Mother Liquors): Use an amber glass bottle or HDPE carboy. Ensure the solvent matrix is compatible (e.g., DMSO, Methanol, Ethyl Acetate).
Labeling Requirements:
Attach a hazardous waste tag immediately upon the first addition of waste.[3]
Chemical Name: Write the full chemical name. Do not use abbreviations or structural formulas alone.
Hazard Checkboxes: Mark "Toxic" and "Irritant".
Constituents: If in solution, list the solvent and the approximate concentration of the acetamide derivative.
Storage Pending Pickup
Store in a Secondary Containment tray to capture potential leaks.
Keep in a cool, dry, well-ventilated area, away from heat sources.[4][5][6]
Satellite Accumulation Area (SAA): Ensure the container is closed at all times except when adding waste.
Spill Response Procedures
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[2]
Nitrile gloves (0.11mm min thickness), Lab coat, Safety Goggles.
Containment
Cover with a damp paper towel to prevent dust generation.
Surround with absorbent booms or pillows.
Cleanup
Scoop carefully into a disposable container. Do not dry sweep (generates dust).
Absorb with vermiculite, sand, or commercial organic spill pads.
Decontamination
Wipe surface with 1% aqueous sodium hydroxide (to degrade trace nitrile), followed by water.
Wash area with soap and water; collect rinsate as hazardous waste.
Regulatory Compliance (RCRA)[5]
While N-[cyano(3-methoxyphenyl)methyl]acetamide is not explicitly listed on the EPA P-list or U-list, it falls under the "Characteristic" or "General Duty" regulations depending on the matrix.
Waste Classification:
If pure: Non-RCRA Regulated Hazardous Waste (unless exhibiting toxicity characteristics via TCLP, which is unlikely for this specific structure but possible).
Best Practice: Manage as RCRA Hazardous Waste due to the nitrile functionality.
Characteristic Codes (if mixed):
D001 (Ignitable): If dissolved in flammable solvents (MeOH, EtOH).
D003 (Reactive): Only applies if the waste is capable of generating toxic gases, vapors, or fumes in a quantity sufficient to present a danger to human health or the environment when mixed with water or acid. (Note: While alpha-cyanoacetamides are relatively stable, EHS protocols often flag nitrile-bearing waste as potentially D003 to ensure incineration).
Final Disposition: The material must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration (fuel blending) . This ensures the thermal destruction of the cyano and amide bonds, converting them to
, , and .
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]
PubChem. (n.d.).[8] 2-cyano-N-[(3-methoxyphenyl)methyl]acetamide Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Personal protective equipment for handling N-[cyano(3-methoxyphenyl)methyl]acetamide
The following guide serves as an operational safety protocol for handling N-[cyano(3-methoxyphenyl)methyl]acetamide . This document is structured to support researchers and safety officers in drug discovery environments,...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as an operational safety protocol for handling N-[cyano(3-methoxyphenyl)methyl]acetamide . This document is structured to support researchers and safety officers in drug discovery environments, prioritizing practical risk mitigation over generic advice.
Executive Hazard Analysis
N-[cyano(3-methoxyphenyl)methyl]acetamide is a functionalized
-amino nitrile derivative.[1] While often handled as a stable solid intermediate in medicinal chemistry, its specific structural motifs dictate a safety profile that exceeds standard "organic solid" protocols.
The "Why" Behind the Protocol
The
-Amino Nitrile Motif: Unlike simple aliphatic nitriles, the cyano group attached to the same carbon as the amide nitrogen (aminal-like carbon) creates a potential for reversibility.[1] Under strong acidic conditions or metabolic hydrolysis, there is a theoretical risk of releasing hydrogen cyanide (HCN) or cyanide ions [1].
Acetamide Moiety: Acetamides are known skin irritants and, in some derivatives (e.g., N-methylacetamide), reproductive toxins.[1] We treat this compound as a potential reproductive hazard and potent irritant (H315, H319, H335) [2].
Physical State: Typically a white to off-white crystalline solid.[1] The primary vector of exposure is inhalation of dust during weighing and dermal absorption of solutions.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system .[1] If one layer fails (e.g., glove tear), the secondary layer or engineering control must capture the hazard.
Protection Zone
Recommended Equipment
Technical Justification
Respiratory
N95/P2 (Minimum) for solids.Half-face Respirator (OV/P100 cartridges) for >5g handling or solution work outside a hood.[1]
The H335 classification (Respiratory Irritation) necessitates particulate filtration. Simple surgical masks provide insufficient seal against fine organic dusts.
Hand Protection
Double Nitrile Gloves (0.11mm min. outer, 0.06mm inner).Do NOT use Latex.
Nitriles provide superior chemical resistance to amide-based solvents often used with this compound.[1] Latex is permeable to many organic intermediates and offers poor snag resistance.
Ocular
Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for synthesis.
Crystalline fines can bypass safety glasses. In solution, the irritant nature (H319) requires a complete seal to prevent vapor/splash entry.
Acetamides can absorb through the skin (H312). Tyvek sleeves bridge the gap between the glove cuff and lab coat, the most common point of exposure during transfer.
Operational Protocols
A. Weighing & Transfer (The Critical Control Point)
Dust generation is the highest risk during the pre-reaction phase.
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
Static Mitigation: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic. Static discharge can disperse the powder, bypassing the hood's sash capture zone.
The "Wet-Wipe" Method: After transferring the solid to the reaction vessel, immediately wipe the exterior of the weighing boat and the balance area with a solvent-dampened tissue (ethanol or isopropanol) to capture invisible fines.[1] Dispose of this wipe as hazardous solid waste.
B. Reaction Setup & Monitoring
Solvent Selection: When dissolving this compound, avoid using strong acids (e.g., HCl, H2SO4) unless the reaction vessel is closed and vented to a scrubber. Acidic hydrolysis of the
-cyano group is a known pathway for HCN release [3].[1]
Inert Atmosphere: Maintain a Nitrogen or Argon blanket. This prevents moisture ingress which could facilitate slow hydrolysis of the amide/nitrile functionality.
C. Workflow Visualization
The following diagram outlines the decision logic for handling this compound based on scale and state.
Figure 1: Decision logic for PPE escalation based on physical state and quantity handled.
Emergency Response & Disposal
Spill Response (Solid)
Evacuate & Ventilate: If the spill is outside the hood (>500mg), evacuate the immediate area for 10 minutes to allow dust to settle/vent.
Don PPE: Full goggles, double nitrile gloves, N95 respirator.
Dry Containment: Do NOT use water initially (hydrolysis risk). Cover with a dry absorbent pad or sweep gently using a brush and dustpan dedicated to hazardous waste.
Decontamination: Once the bulk solid is removed, clean the surface with 1N NaOH (mild base) followed by water. The base ensures the nitrile remains stable and does not hydrolyze to HCN [4].
Waste Disposal[1][2][3][4][5][6][7]
Segregation: Segregate as "Toxic Organic Solid" .
Incompatibility: strict separation from Oxidizers and Acids .
Labeling: Clearly label the waste container with "Contains Nitriles - DO NOT ACIDIFY."[1]
Disposal Logic Flow
Figure 2: Waste disposal workflow emphasizing pH control to prevent cyanide evolution.
References
Centers for Disease Control and Prevention (CDC). (2025). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link][1]
National Library of Medicine. (2025). PubChem Compound Summary: 2-cyano-N-[(3-methoxyphenyl)methyl]acetamide.[1][2] Retrieved from [Link][1]